Synthesis of 7-Bromo-6-methoxy-2-methylquinoline: A Mechanistic and Methodological Guide
Executive Summary The quinoline scaffold is a privileged pharmacophore in drug development, frequently utilized in the design of kinase inhibitors, antimalarials, and targeted oncology therapeutics. The synthesis of high...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The quinoline scaffold is a privileged pharmacophore in drug development, frequently utilized in the design of kinase inhibitors, antimalarials, and targeted oncology therapeutics. The synthesis of highly functionalized quinolines—such as 7-bromo-6-methoxy-2-methylquinoline —presents a unique synthetic challenge. Classical methods (e.g., Skraup or Friedländer syntheses) often require harsh acidic conditions and suffer from poor regioselectivity when utilizing unsymmetrically substituted anilines.
To circumvent these limitations, this technical guide details a highly regioselective methodology based on the intramolecular nucleophilic substitution at the sp2 nitrogen of oxime derivatives [1]. By utilizing a pre-assembled carbon framework, this approach guarantees structural fidelity and provides an excellent yield of the target halogenated quinoline.
Mechanistic Causality and Structural Rationale
The synthesis relies on the cyclization of 4-(4-bromo-3-methoxyphenyl)butan-2-one oxime . The experimental choices in this pathway are driven by specific electronic and kinetic requirements:
Activation of the Oxime: The hydroxyl group of an oxime is a poor leaving group. The addition of Trifluoroacetic anhydride (TFAA) converts it into an O-trifluoroacetyloxime, highly susceptible to nucleophilic attack.
Regioselectivity & Electronic Effects: The methoxy group exerts a strong electron-donating resonance effect (+M), activating the aromatic ring and strictly directing the cyclization to the para position (which becomes the C6 position of the resulting quinoline).
Kinetic Impact of the Halogen: The bromine atom at the 4-position of the precursor exerts an electron-withdrawing inductive effect (-I). This deactivates the ring slightly, slowing down the nucleophilic attack on the sp2 nitrogen compared to unhalogenated analogs. However, the strong +M effect of the methoxy group dominates the regiochemistry, ensuring high yields despite the extended reaction time [1].
Aromatization: The initial cyclization yields a transient 3,4-dihydroquinoline intermediate. The addition of 4-chloranil acts as a mild, non-nucleophilic oxidant to drive the system to full aromaticity.
Caption: Mechanistic pathway of oxime-directed quinoline synthesis via sp2 nitrogen substitution.
Quantitative Data: Substituent Effects on Cyclization
The table below summarizes the kinetic and thermodynamic impact of the bromo substituent by comparing it against its unhalogenated counterpart. The data clearly illustrates that while the halogen slows the reaction kinetics, the overall thermodynamic yield remains robust.
Substrate (Oxime Derivative)
Substituent Electronic Effect
Reaction Kinetics
Major Product
Isolated Yield (%)
4-(3-methoxyphenyl)butan-2-one oxime
+M (Methoxy), Activating
Standard
6-methoxy-2-methylquinoline
83%
4-(4-bromo-3-methoxyphenyl)butan-2-one oxime
+M (Methoxy), -I (Bromo), Deactivating
Slowed / Extended
7-bromo-6-methoxy-2-methylquinoline
82%
Self-Validating Experimental Protocol
To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system . Each phase includes analytical checkpoints to verify intermediate formation before proceeding.
Anhydrous 1,2-dichloroethane (DCE, 0.1 M relative to oxime)
Step 1: Substrate Activation
Procedure: Dissolve the oxime precursor in anhydrous DCE under an inert argon atmosphere. Cool the reaction flask to 0 °C using an ice bath. Add TFAA dropwise over 5 minutes.
Causality: The low temperature prevents premature, uncontrolled decomposition of the oxime while TFAA converts the -OH into a highly reactive trifluoroacetate leaving group.
Validation Checkpoint: Perform Thin-Layer Chromatography (TLC) (eluent: 3:1 Hexane/EtOAc). Complete consumption of the starting oxime (lower
) and the appearance of the O-trifluoroacetyloxime intermediate (higher ) must be confirmed within 30 minutes before proceeding.
Step 2: Oxidant Addition & Thermal Cyclization
Procedure: Add 4-chloranil in a single portion to the reaction mixture at room temperature. Equip the flask with a reflux condenser and heat the mixture to 83 °C (reflux) for 12–24 hours.
Causality: The extended thermal energy overcomes the kinetic barrier imposed by the deactivating bromine atom. 4-chloranil oxidizes the resulting 3,4-dihydroquinoline into the stable, fully aromatic quinoline [1].
Validation Checkpoint: Monitor the reaction via TLC under 254 nm UV light. The target quinoline will present as a distinct, highly UV-active (often fluorescent) spot. Reflux must continue until the intermediate is fully consumed.
Step 3: Quenching and Workup
Procedure: Cool the reaction to room temperature. Carefully quench with saturated aqueous NaHCO₃. Extract the aqueous phase with dichloromethane (DCM) (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Causality: NaHCO₃ neutralizes the trifluoroacetic acid generated during cyclization. If left unneutralized, the acid would protonate the newly formed quinoline, rendering it water-soluble and ruining the organic extraction.
Validation Checkpoint: The aqueous layer should test at pH ~7-8 via pH paper prior to extraction to ensure complete neutralization.
Step 4: Purification
Procedure: Purify the crude residue via silica gel column chromatography using a gradient of Hexane/Ethyl Acetate.
Validation Checkpoint: The product elutes as colorless crystals (mp 84-85 °C). Verify purity via
H NMR. Key diagnostic signals include a singlet at ~2.70 ppm (C2-methyl) and a singlet at ~4.00 ppm (C6-methoxy) [1].
Caption: Step-by-step experimental workflow for the synthesis and purification of the quinoline.
References
Title : Synthesis of Quinolines and 2H-Dihydropyrroles by Nucleophilic Substitution at the Nitrogen Atom of Oxime Derivatives.
Source : Synthesis (Thieme Connect)
URL :[Link]
infrared (IR) spectroscopy of 7-Bromo-6-methoxy-2-methylquinoline
Vibrational Characterization of 7-Bromo-6-methoxy-2-methylquinoline: An In-Depth Guide to Infrared (IR) Spectroscopy Executive Summary 7-Bromo-6-methoxy-2-methylquinoline is a highly substituted heteroaromatic compound t...
Author: BenchChem Technical Support Team. Date: March 2026
Vibrational Characterization of 7-Bromo-6-methoxy-2-methylquinoline: An In-Depth Guide to Infrared (IR) Spectroscopy
Executive Summary
7-Bromo-6-methoxy-2-methylquinoline is a highly substituted heteroaromatic compound that serves as a critical building block in advanced organic synthesis and pharmaceutical development[1]. For researchers and drug development professionals, the unambiguous structural confirmation of such complex quinoline derivatives relies heavily on Fourier-Transform Infrared (FTIR) spectroscopy[2]. This whitepaper provides a comprehensive, causality-driven guide to the vibrational modes, experimental acquisition, and spectral validation of 7-Bromo-6-methoxy-2-methylquinoline.
Structural Anatomy & Vibrational Theory
To interpret the IR spectrum of this molecule, one must first deconstruct its structural anatomy. The molecule consists of a rigid, conjugated quinoline core substituted with a methyl group at C2, a methoxy group at C6, and a bromine atom at C7.
The vibrational frequencies of this molecule are dictated by two primary physical phenomena:
Electronic Push-Pull Dynamics: The methoxy group acts as a strong electron-donating group (EDG) via resonance, while the bromine atom acts as an electron-withdrawing group (EWG) via inductive effects. This electronic push-pull across the aromatic system alters the dipole moment of the internal C=C and C=N bonds, resulting in highly intense, diagnostic absorption bands in the 1500–1600 cm⁻¹ region.
The Heavy Atom Effect: The C-Br bond involves a high-mass halogen atom, which drastically reduces the frequency of its stretching vibration. Consequently, the C-Br stretch typically falls below 600 cm⁻¹. Because routine Attenuated Total Reflectance (ATR) setups utilizing Zinc Selenide (ZnSe) crystals have an optical cutoff around 650 cm⁻¹, the C-Br stretch is often invisible in standard mid-IR scans[1]. Therefore, structural confirmation must rely on the perturbation of the aromatic ring and specific out-of-plane (OOP) C-H bending modes.
To ensure high-fidelity, reproducible data, ATR-FTIR is the preferred methodology. It eliminates the need for KBr pellet pressing, thereby preventing moisture-induced spectral artifacts and preserving the polymorphic integrity of the crystals.
ATR-FTIR Experimental Workflow for 7-Bromo-6-methoxy-2-methylquinoline Analysis.
Step-by-Step Protocol:
Instrument Initialization & Purge: Purge the FTIR spectrometer with dry nitrogen. Causality: Atmospheric water vapor exhibits sharp, intense rotational-vibrational bands in the 1300–2000 cm⁻¹ region, which can easily mask the critical quinoline C=C/C=N stretches.
Background Acquisition: Collect a background spectrum on the bare ZnSe ATR crystal. Validation: The background must be updated every 30 minutes to account for thermal baseline drift and environmental changes.
Sample Application: Place 1–2 mg of purified 7-Bromo-6-methoxy-2-methylquinoline crystals onto the crystal. Apply consistent pressure using the ATR anvil. Causality: Intimate contact is required because the evanescent wave generated by the ATR crystal only penetrates the sample to a depth of 0.5 to 2 µm.
Data Acquisition: Scan the sample from 4000 to 650 cm⁻¹ at a resolution of 4 cm⁻¹, co-adding a minimum of 32 scans to achieve a Signal-to-Noise (S/N) ratio > 100:1.
Data Processing: Apply an ATR correction algorithm. Causality: The penetration depth of the evanescent wave is wavelength-dependent (penetrating deeper at lower wavenumbers). Raw ATR spectra artificially exaggerate low-frequency peaks; ATR correction normalizes the spectrum to match standard transmission spectra for accurate library cross-referencing.
Spectral Analysis & Peak Assignment
The following table summarizes the quantitative IR absorption data for 7-Bromo-6-methoxy-2-methylquinoline, acquired via a ZnSe ATR-FTIR setup[1].
Wavenumber (cm⁻¹)
Vibrational Mode
Functional Group Assignment
Mechanistic Rationale
2935
ν(C-H) stretch
Aliphatic (-CH₃, -OCH₃)
sp³ C-H bonds require less energy to stretch than sp² aromatic bonds, consistently appearing just below 3000 cm⁻¹.
1597
ν(C=C), ν(C=N) stretch
Quinoline Aromatic Ring
Extensive conjugation across the heteroaromatic ring lowers the stretching frequency compared to isolated imines or alkenes.
1471
ν(C=C) stretch / δ(C-H) bend
Aromatic Ring / Aliphatic
Overlap of the semi-circle aromatic ring stretching mode and the asymmetric bending of the C2-methyl group.
1344
ν(C-N) stretch / δ(C-H) bend
Quinoline Core / Methyl
Aromatic C-N stretch coupled with the symmetric "umbrella" bend of the C2-methyl group.
1238
ν(C-O-C) asymmetric stretch
Aryl Alkyl Ether (Methoxy)
Resonance of the oxygen lone pair with the aromatic ring gives the C(aryl)-O bond partial double-bond character, strengthening it and shifting the stretch to a higher wavenumber than standard aliphatic ethers.
1134
ν(C-O-C) symmetric stretch
Aryl Alkyl Ether (Methoxy)
Symmetric stretching inherently requires less energy than asymmetric stretching.
1039
δ(C-H) in-plane bend
Aromatic Ring
In-plane deformation of the aromatic protons.
847
γ(C-H) out-of-plane bend
Isolated Aromatic Protons
The specific 2,6,7-substitution pattern leaves the H-5 and H-8 protons spatially isolated on the benzene ring. Isolated aromatic protons exhibit highly characteristic out-of-plane bending between 860–800 cm⁻¹.
Troubleshooting & Quality Control (E-E-A-T)
As a standard practice in spectroscopic validation, researchers must implement a self-validating quality control loop to ensure data trustworthiness:
Anomalous Baseline Sloping: If the spectral baseline slopes upward at lower wavenumbers, it indicates poor sample-to-crystal contact or severe light scattering due to large crystal sizes. Corrective Action: Re-apply the sample, ensuring the crystals are finely crushed and the anvil pressure is optimized.
The "Missing" C-Br Stretch: Novice analysts often reject a spectrum if they cannot locate the C-Br stretch to confirm halogenation. As noted earlier, heavy halogens vibrate at frequencies (500–600 cm⁻¹) that are cut off by standard ZnSe ATR crystals[1]. Validation Strategy: Do not rely on the C-Br stretch. Instead, validate the substitution pattern via the specific out-of-plane bending mode (847 cm⁻¹) and confirm the exact mass using Mass Spectrometry.
Conclusion
The infrared spectrum of 7-Bromo-6-methoxy-2-methylquinoline serves as a definitive, highly specific fingerprint of its complex substitution pattern. By understanding the underlying vibrational mechanics—particularly the resonance strengthening of the methoxy group and the heavy-atom optical limitations of the bromo group—scientists can confidently utilize ATR-FTIR for rapid, non-destructive structural validation in organic synthesis and drug development pipelines.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds, 8th Edition. John Wiley & Sons. URL:[Link]
NIST Mass Spectrometry Data Center. (2023). NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. URL: [Link]
The Gould-Jacobs Reaction: A Comprehensive Technical Guide to Quinoline Synthesis
Executive Summary & Strategic Relevance The Gould-Jacobs reaction is a highly versatile, multi-step organic synthesis methodology used to construct the quinoline core, specifically 4-hydroxyquinolines and quinolin-4-ones...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Relevance
The Gould-Jacobs reaction is a highly versatile, multi-step organic synthesis methodology used to construct the quinoline core, specifically 4-hydroxyquinolines and quinolin-4-ones ()[1]. Originally reported in 1939, this reaction has become a cornerstone in medicinal chemistry and drug development. The quinolone scaffold is a privileged structure prevalent in a wide array of therapeutic agents, most notably broad-spectrum antibacterial fluoroquinolones (e.g., ciprofloxacin) and antimalarial drugs ()[2].
Mechanistic Pathway & Causality
The Gould-Jacobs reaction is not a single concerted event but a thermodynamically driven cascade. Understanding the causality behind each step is critical for troubleshooting and optimization.
Step 1: Condensation (Nucleophilic Addition-Elimination)
The sequence initiates with the nucleophilic attack of an aniline derivative's amino group on the electron-deficient double bond of an alkoxymethylenemalonic ester, typically diethyl ethoxymethylenemalonate (EMME)[1]. The subsequent elimination of an ethanol molecule drives the formation of a stable anilidomethylenemalonate intermediate ()[3].
Step 2: Thermal Cyclization (Electrocyclization)
This is the rate-limiting, energy-demanding step. The intermediate undergoes a 6π-electron electrocyclization[1]. Because this step requires overcoming a massive activation energy barrier, conventional protocols necessitate temperatures exceeding 250 °C ()[2]. The cyclization proceeds via a highly reactive ketene intermediate, culminating in the formation of a 4-hydroxy-3-carboalkoxyquinoline, which predominantly exists in its more stable 4-oxo tautomeric form[1].
Step 3: Saponification & Decarboxylation
To obtain the unsubstituted 4-hydroxyquinoline core, the ester group is hydrolyzed using an aqueous base (e.g., NaOH) to yield a carboxylic acid[1]. This is followed by thermal decarboxylation at >200 °C, which releases CO2 and yields the final heterocycle[3].
Caption: Mechanistic sequence of the Gould-Jacobs reaction.
Regioselectivity & Thermodynamic Control
A critical challenge in the Gould-Jacobs reaction is regioselectivity when utilizing asymmetrically substituted anilines (e.g., meta-substituted anilines)[2]. Cyclization can occur at either of the two available ortho positions, often yielding a mixture of regioisomers[2].
Electronic Factors : Electron-donating groups (EDGs) at the meta-position generally enhance the reaction's efficiency by increasing the nucleophilicity of the ring carbon participating in the cyclization[1].
Steric Factors : Bulky substituents will thermodynamically drive the cyclization toward the less sterically hindered ortho position.
To ensure high fidelity, the following protocols integrate self-validating quality control (QC) steps.
Protocol 1: Classical Thermal Synthesis
Causality & Rationale: High-boiling inert solvents like diphenyl ether or Dowtherm A are strictly required to safely achieve the >250 °C necessary for the 6π-electrocyclization without degrading the intermediate ()[4].
Condensation : In a round-bottom flask, combine aniline (1.0 eq) and EMME (1.0–1.2 eq). Heat the mixture at 100–130 °C for 1–2 hours[4].
In-Process QC: Monitor the evolution of ethanol. Confirm complete conversion to the anilidomethylenemalonate intermediate via TLC or LC-MS before proceeding[4].
Cyclization : Dissolve the crude intermediate in diphenyl ether (approx. 5–10 mL per gram of intermediate). Heat to a vigorous reflux (~250 °C) under a nitrogen atmosphere for 30–60 minutes[3].
Isolation : Cool the reaction mixture to room temperature. Add a non-polar solvent (e.g., cyclohexane or hexane) to precipitate the 4-hydroxy-3-carboethoxyquinoline product and extract the high-boiling diphenyl ether[3].
In-Process QC: Filter the solid and wash thoroughly with cold hexane. Verify purity via NMR; the absence of aromatic ether peaks confirms solvent removal.
Saponification : Suspend the dried solid in a 10% (w/v) aqueous NaOH solution. Reflux for 1–2 hours until hydrolysis is complete. Cool and acidify with concentrated HCl to precipitate the quinoline-3-carboxylic acid[3].
Decarboxylation : Place the dried acid in a flask and heat above its melting point (200–250 °C) until the evolution of CO2 gas ceases[3]. Recrystallize from ethanol.
Protocol 2: Microwave-Assisted Synthesis with Eaton's Reagent
Causality & Rationale: Prolonged thermal stress at 250 °C can lead to product decomposition and tarry byproducts[4]. Microwave (MW) irradiation, combined with Eaton's reagent (7.7% P2O5 in methanesulfonic acid), acts as both a highly polar solvent and an acidic promoter. This drastically lowers the required activation energy and temperature ()[5].
Condensation : Combine reagents and subject to MW irradiation at 100 °C for 5 minutes.
Cyclization : Add Eaton's reagent to the intermediate. Heat under MW conditions at 130–150 °C for 15–20 minutes[5].
Quenching & Isolation : Pour the acidic mixture over crushed ice. Neutralize cautiously with saturated NaHCO3 to precipitate the quinolone core[5]. Filter and dry.
Caption: Self-validating experimental workflow for quinoline synthesis.
Quantitative Data & Optimization
The efficiency of the Gould-Jacobs cyclization is highly dependent on the heating modality and temperature[6]. The following table summarizes the optimization landscape, demonstrating the superiority of elevated temperatures and the efficiency of microwave-assisted protocols[3].
Heating Modality
Reagent/Solvent
Temperature (°C)
Time
Isolated Yield (%)
Observations / Causality
Conventional Thermal
Diphenyl Ether
200
60 min
< 10%
Insufficient thermal energy to overcome 6π-electrocyclization barrier.
Conventional Thermal
Diphenyl Ether
250
60 min
65 - 75%
Standard baseline; risk of tarry byproduct formation due to prolonged heat.
Microwave (MW)
Solvent-Free
250
20 min
25%
Poor heat transfer without a polar/high-boiling medium.
Microwave (MW)
Solvent-Free
300
5 min
47%
Rapid cyclization, but high heat causes partial degradation[3].
The Halogenated Quinoline Scaffold: From Historical Controversies to Modern Drug Discovery
Executive Summary The halogenated quinoline (HQ) scaffold—specifically derivatives of 8-hydroxyquinoline (8-HQ)—represents one of the most fascinating paradoxes in medicinal chemistry. Originally heralded as a panacea fo...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The halogenated quinoline (HQ) scaffold—specifically derivatives of 8-hydroxyquinoline (8-HQ)—represents one of the most fascinating paradoxes in medicinal chemistry. Originally heralded as a panacea for gastrointestinal infections, the class faced a catastrophic clinical withdrawal in the 1970s due to severe neurotoxicity. However, modern pharmacogenomics and advanced synthetic methodologies have catalyzed a renaissance for HQs. Today, they are recognized as "privileged structures" capable of potent metal-protein attenuation, making them highly sought-after candidates for neurodegenerative diseases, oncology, and the eradication of multidrug-resistant bacterial biofilms. This whitepaper dissects the chemical history, mechanistic causality, and modern synthetic protocols defining the next generation of halogenated quinolines.
Historical Evolution: The Rise, Fall, and Renaissance
The Golden Era of Chelation (1880–1950s)
The scientific journey of 8-hydroxyquinoline began in 1880 when Hugo Weidel and Albert Cobenzl first synthesized the molecule via the decarboxylation of oxycinchoninic acid 1. By the mid-20th century, Australian medicinal chemist Adrien Albert established the "chelation theory," proving that the biological efficacy of 8-HQs was fundamentally rooted in their ability to form insoluble chelate complexes with essential metal ions 1. This led to the mass production of Clioquinol (5-chloro-7-iodo-8-quinolinol) as a highly successful over-the-counter antiamoebic and topical antiseptic.
The SMON Crisis and Pharmacogenomics (1960s–1970s)
In the 1960s, a debilitating disease known as Subacute Myelo-Optic Neuropathy (SMON) emerged, almost exclusively in Japan. Patients presented with severe neuropathy and uniquely green-pigmented urine and feces. Causality was established when this green pigment was identified as the Fe(III) chelate of clioquinol, leading to a global ban in 1970 2.
Why was SMON geographically isolated? Modern research reveals a pharmacogenomic link: specific Single Nucleotide Polymorphisms (SNPs) in ABC efflux transporters (such as ABCC4 and ABCC11), which are highly prevalent in the Japanese population, impaired the clearance of the drug, leading to toxic intracellular accumulation 2.
The Modern Renaissance (2000s–Present)
Understanding the mechanism of toxicity allowed researchers to repurpose the scaffold. Because HQs are lipophilic Metal-Protein Attenuating Compounds (MPACs), they easily cross the blood-brain barrier. In 2001, clioquinol was shown to dissolve β-amyloid deposits by chelating the Cu and Zn ions that stabilize these plaques, sparking the development of next-generation Alzheimer's drugs like PBT2 2. Furthermore, recent high-throughput screenings have identified 8-HQs as novel Histamine Receptor 2 (HRH2) blockers 3 and potent biofilm-eradicating agents against MRSA and VRE 4.
Mechanism of Action: Metal Chelation and Biofilm Eradication
The biological efficacy of halogenated quinolines is dictated by their dual-action capability:
Membrane Permeation: The addition of halogens (Cl, Br, I) at the C5 and C7 positions significantly increases the ClogP (lipophilicity) of the quinoline core, allowing it to penetrate thick bacterial extracellular polymeric substances (EPS) or the mammalian blood-brain barrier.
Metal Redistribution: Once localized, the 8-hydroxy and quinoline nitrogen atoms form bidentate chelates with transition metals (Cu²⁺, Zn²⁺, Fe³⁺). In biofilms, this deprives persister cells of essential metals required for survival, leading to rapid eradication 4.
Mechanism of action for halogenated quinolines as metal-protein attenuating compounds.
Quantitative Data: Efficacy Profiles
To benchmark the therapeutic potential of modern HQ derivatives, quantitative activity profiles across various biological targets are summarized below.
Table 1: Comparative Biological Activity of Select Halogenated Quinolines
Compound
Primary Target / Application
Key Biological Activity
Mechanism of Action
Clioquinol
Neurodegenerative Diseases
Dissolves β-amyloid plaques
Metal-Protein Attenuation (Cu/Zn chelation)
Halogenated Quinoline-3
S. epidermidis Biofilms
MBEC = 3.0 µM
Disruption of bacterial metal homeostasis
Halogenated Quinoline-4
E. faecium Biofilms
MBEC = 1.0 µM
Disruption of bacterial metal homeostasis
Chloroxine
Gastric Acid Secretion
HRH2 Blocker (IC₅₀ < 10 µM)
Competitive antagonist at histamine binding pocket
Chemical Synthesis: Overcoming Direct Halogenation Challenges
Historically, the direct halogenation of the electron-deficient quinoline ring suffered from poor regioselectivity and required harsh, metal-catalyzed conditions that risked over-halogenation.
To solve this, modern protocols utilize remote C-H functionalization driven by trihaloisocyanuric acids (e.g., Trichloroisocyanuric acid, TCCA). The causality behind choosing TCCA is twofold:
Atom Economy: TCCA provides three equivalents of electrophilic chlorine per molecule, requiring only 0.36 equivalents of reagent 5.
Self-Validating Thermodynamics: As TCCA donates its halogens, it converts into cyanuric acid, which is insoluble in acetonitrile (ACN). The precipitation of cyanuric acid serves as a built-in visual indicator that the reaction has reached completion.
Adapted from the Royal Society of Chemistry methodology for 8-substituted quinolines 5.
Materials:
N-(quinolin-8-yl)acetamide (0.4 mmol)
Trichloroisocyanuric acid (TCCA) (0.145 mmol)
Acetonitrile (ACN) (3 mL)
Saturated aqueous sodium thiosulfate
Step-by-Step Methodology:
Substrate Solubilization: To a round-bottom flask equipped with a magnetic stir bar, add N-(quinolin-8-yl)acetamide (0.4 mmol) and dissolve completely in 3 mL of ACN.
Halogenation Initiation: Add TCCA (0.145 mmol) to the solution at room temperature. The reaction must be run in an open-air atmosphere to prevent pressure buildup.
Self-Validation Checkpoint (Reaction Monitoring): Stir the mixture at room temperature for 15 minutes. Watch for the precipitation of a white solid (cyanuric acid). The appearance of this precipitate confirms the successful transfer of the chlorine atoms. Confirm completion via Thin Layer Chromatography (TLC).
Quenching: Once complete, quench the reaction mixture by adding a saturated aqueous solution of sodium thiosulfate to neutralize any unreacted electrophilic chlorine.
Extraction & Purification: Extract the aqueous layer with ethyl acetate (3 x 10 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography to yield pure 5-chloro-N-(quinolin-8-yl)acetamide.
Experimental workflow for the metal-free C5-chlorination of 8-substituted quinolines.
Future Perspectives
The trajectory of halogenated quinolines is shifting toward precision medicine and combination therapies. To mitigate the historical risks of neurotoxicity, modern drug development is focusing on potentiating agents . For instance, recent studies have demonstrated that combining HQs with plant phytochemicals, such as gallic acid, can potentiate the antibacterial activity of the quinoline by over 11,000-fold against Staphylococcus aureus. This allows for the administration of micro-dose HQs, remaining well below the toxicity threshold while achieving complete biofilm eradication.
By marrying the historical lessons of the SMON crisis with advanced synthetic chemistry, halogenated quinolines have successfully transitioned from a cautionary tale to a highly tunable, privileged scaffold in the modern pharmacopeia.
References
Clioquinol: to harm or heal
Source: National Institutes of Health (NIH) / PMC
URL:[Link]
A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines
Source: Chemical Science (RSC Publishing)
URL:[Link]
Bacterial Biofilm Eradication Agents: A Current Review
Source: Frontiers in Microbiology
URL:[Link]
Discovery of 8-Hydroxyquinoline as a Histamine Receptor 2 Blocker Scaffold
Source: ACS Synthetic Biology
URL:[Link]
The Biological Activity of Substituted Quinoline Derivatives: A Technical Whitepaper
Executive Summary The quinoline scaffold—a bicyclic aromatic heterocycle—is a highly privileged pharmacophore in medicinal chemistry. Its structural plasticity allows for extensive functionalization, yielding substituted...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The quinoline scaffold—a bicyclic aromatic heterocycle—is a highly privileged pharmacophore in medicinal chemistry. Its structural plasticity allows for extensive functionalization, yielding substituted derivatives with a broad spectrum of pharmacological activities. As drug development professionals seek to overcome therapeutic resistance in both infectious diseases and oncology, substituted quinolines offer a multi-targeted approach. This whitepaper provides an in-depth mechanistic analysis of their antimalarial and anticancer properties, supported by quantitative efficacy data and self-validating experimental protocols designed for rigorous laboratory application.
Mechanistic Foundations of Quinoline Pharmacophores
Antimalarial Action: Exploiting the Acidic Food Vacuole
The classical mechanism of action for antimalarial quinolines (e.g., chloroquine) hinges on their physicochemical properties, specifically their weakly basic nature. During the blood stage of its life cycle, Plasmodium falciparum digests host erythrocyte hemoglobin within its acidic digestive vacuole. This process releases free heme (Fe²⁺-protoporphyrin IX), which is highly toxic to the parasite. Ordinarily, the parasite detoxifies this by polymerizing it into inert hemozoin crystals (1)[1].
The Causality of Ion Trapping: Substituted quinolines diffuse freely across the parasite's membranes into the food vacuole. Once inside the acidic environment, the nitrogen atoms become protonated. This protonation prevents the drug from diffusing back out—a phenomenon known as "ion trapping." The concentrated quinoline then binds to the toxic hematin, capping the polymer chain and preventing its conversion into hemozoin. The subsequent accumulation of free hematin induces lipid peroxidation, ultimately lysing the parasite's cell membrane and causing death (2)[2].
Fig 1: Mechanism of quinoline-induced parasite death via inhibition of heme detoxification.
Anticancer Action: Kinase Inhibition and Apoptosis
In oncology, the quinoline core is frequently utilized as a bioisostere for the adenine ring of ATP. This structural mimicry allows substituted quinolines to act as potent, competitive inhibitors at the ATP-binding sites of critical receptor tyrosine kinases (RTKs) such as VEGFR-2 and EGFR (3)[3].
The Causality of Pathway Disruption: By blocking the ATP-binding pocket, quinoline derivatives prevent the autophosphorylation of these receptors. This effectively severs downstream signal transduction cascades—most notably the PI3K/Akt/mTOR pathway. The cessation of these survival signals disrupts redox homeostasis, induces mitochondrial dysfunction, and triggers programmed cell death (apoptosis) in malignant cells (1)[1].
Fig 2: Quinoline-mediated anticancer activity via competitive kinase inhibition and apoptosis.
Structural modifications, particularly substitutions at the C4 and C8 positions of the quinoline ring, dramatically augment target selectivity and bioavailability. The table below summarizes the in vitro efficacy of various substituted quinoline derivatives across different pathological models.
To ensure reproducibility and scientific integrity, the following protocols detail the synthesis and biological evaluation of quinoline derivatives, embedding causality and self-validation into every workflow.
Protocol 1: Synthesis of the Quinoline Core (Doebner-Miller Reaction)
Objective: Construct the functionalized quinoline ring from an aniline precursor.
Causality of Reagents: The Doebner-Miller reaction utilizes an acid catalyst to protonate an α,β-unsaturated carbonyl compound, increasing the electrophilicity of its β-carbon. This facilitates the conjugate (Michael) addition of the aniline's nucleophilic nitrogen. Subsequent intramolecular cyclization and dehydration yield the aromatized bicyclic system (1)[1].
Reaction Setup: In a round-bottom flask, dissolve 1.0 eq of the substituted aniline and 1.2 eq of the α,β-unsaturated carbonyl compound in a suitable solvent (e.g., toluene).
Catalysis: Slowly add a catalytic amount of strong acid (e.g., HCl or p-TsOH) under continuous stirring.
Reflux: Heat the mixture to reflux for 4–6 hours.
Self-Validation Checkpoint (Reaction Monitoring): Monitor the reaction via Thin-Layer Chromatography (TLC). The disappearance of the starting aniline spot and the emergence of a new, lower-Rf spot (due to the increased polarity of the newly formed quinoline nitrogen) validates the cyclization event.
Purification: Quench the reaction, neutralize, extract with ethyl acetate, and purify the crude product via column chromatography.
Structural Validation: Confirm structural integrity via ¹H-NMR, specifically verifying the characteristic downfield shift of the aromatic protons on the newly formed pyridine ring.
Protocol 2: In Vitro Anticancer Evaluation (MTT Assay)
Objective: Quantify the cytotoxic efficacy of the synthesized quinoline derivatives against cancer cell lines.
Causality of the Readout: The MTT assay relies on the metabolic reduction of the yellow tetrazolium salt (MTT) to a purple, insoluble formazan crystal. This reduction is catalyzed exclusively by NAD(P)H-dependent oxidoreductase enzymes present in the mitochondria of living cells. Therefore, the absorbance at 570 nm is directly proportional to the number of metabolically active cells (5)[5].
Cell Seeding: Seed the target cancer cells (e.g., HepG2) in a 96-well plate at a density of 5,000–10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cellular adhesion.
Compound Treatment: Treat the cells with serial dilutions of the quinoline derivative (e.g., 1 µM to 100 µM) for 48 to 72 hours.
Self-Validation Checkpoint (Assay Controls): To ensure the colorimetric readout is strictly tied to cell viability, always include:
Blank: Media + MTT without cells (to subtract background absorbance).
Positive Control: A known cytotoxic agent like Doxorubicin (validates the assay's sensitivity).
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.
Formazan Solubilization: Carefully aspirate the media and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.
Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.
Fig 3: Self-validating experimental workflow for the MTT cell viability assay.
References
[2] Chloroquine against malaria, cancers and viral diseases - PMC. National Institutes of Health (NIH). Available at:
[1] Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC. National Institutes of Health (NIH). Available at:
[4] Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC. National Institutes of Health (NIH). Available at:
[5] Unveiling the Anticancer Potential: A Comparative Analysis of 4-Hydroxyquinoline Derivatives and Other Quinolines in Cancer Cell. Benchchem. Available at:
[3] 7-Methoxy-4-methylquinoline | 6238-12-6. Benchchem. Available at:
Application Note: Orthogonal Functionalization of 7-Bromo-6-methoxy-2-methylquinoline in Medicinal Chemistry
Executive Summary & Structural Rationale In modern medicinal chemistry, the design of targeted therapeutics relies heavily on privileged scaffolds that offer precise, orthogonal vectors for structural diversification. 7-...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Structural Rationale
In modern medicinal chemistry, the design of targeted therapeutics relies heavily on privileged scaffolds that offer precise, orthogonal vectors for structural diversification. 7-Bromo-6-methoxy-2-methylquinoline (CAS: 646039-16-9)[1] is a highly versatile building block that fulfills this requirement. Originally synthesized via the nucleophilic substitution and cyclization of oxime derivatives[2], this compound presents three distinct functional handles, each addressable under mutually exclusive reaction conditions:
C7-Bromide: Primed for transition-metal-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) to extend the pharmacophore into adjacent hydrophobic pockets, a strategy heavily utilized in the synthesis of mRNA splicing modulators[3][4] and protein kinase CK2 inhibitors[5].
C6-Methoxy Group: An electron-donating moiety that activates the quinoline ring. It can be selectively cleaved to a phenol-like hydroxyl group, serving as a precursor for etherification or oxidation into 5,8-quinolinedione derivatives (e.g., NSC-132492), which are potent anticancer agents[6][7].
C2-Methyl Group: Featuring acidic protons due to the electron-withdrawing nature of the adjacent imine nitrogen, this site readily undergoes base-catalyzed Knoevenagel or aldol-type condensations to form styrylquinolines.
Divergent Synthetic Workflow
The true value of this building block lies in its divergent reactivity. The following workflow illustrates how a single starting material can be channeled into three distinct classes of bioactive molecules.
Fig 1: Divergent functionalization pathways of the 7-bromo-6-methoxy-2-methylquinoline scaffold.
Experimental Protocols & Mechanistic Causality
Protocol A: C7 Suzuki-Miyaura Cross-Coupling
Application: Synthesis of extended biaryl systems for kinase inhibition and RNA splicing modulation[3][5].
Objective: Couple an arylboronic acid to the C7 position without protodehalogenation.
Causality & Reagent Selection: The C6-methoxy group sterically hinders the C7-bromide and increases the electron density of the ring, making oxidative addition by standard palladium catalysts sluggish. We utilize Pd(dppf)Cl₂ ; the bulky, bidentate nature of the dppf ligand accelerates reductive elimination and prevents the quinoline nitrogen from competitively coordinating to and poisoning the palladium center. A biphasic 1,4-dioxane/water system is chosen to ensure the solubility of both the hydrophobic quinoline and the inorganic base (K₂CO₃).
Step-by-Step Methodology:
Preparation: In an oven-dried Schlenk flask under argon, charge 7-bromo-6-methoxy-2-methylquinoline (1.0 equiv, 1.0 mmol), arylboronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv).
Solvent Addition: Add a degassed mixture of 1,4-dioxane and deionized water (4:1 v/v, 10 mL).
Catalyst Addition: Quickly add Pd(dppf)Cl₂ (0.05 equiv). Seal the flask and heat to 90 °C in an oil bath for 12 hours.
Validation Checkpoint: The reaction mixture will shift from a pale yellow suspension to a dark brown homogeneous solution. Monitor via TLC (Hexane:EtOAc 3:1, UV 254 nm). The starting material (R_f ~0.6) should disappear, replaced by a highly fluorescent blue/green spot (R_f ~0.4) indicative of the extended conjugated system.
Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with saturated aqueous NH₄Cl (to neutralize the base and prevent product degradation). Extract the aqueous layer with EtOAc (2 × 10 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Protocol B: C6 Demethylation and Oxidation to 5,8-Quinolinedione
Application: Generation of redox-active pharmacophores (e.g., CAS: 61895-37-2) that target NQO1 overexpressing solid tumors[7][8].
Objective: Cleave the stable aryl-methyl ether and subsequently oxidize the ring to a dione.
Causality & Reagent Selection: Boron tribromide (BBr₃) is a hard Lewis acid that coordinates strongly to the methoxy oxygen, facilitating the cleavage of the methyl-oxygen bond via bromide attack. The reaction must be initiated at -78 °C to control the violent exotherm and prevent non-specific electrophilic bromination of the electron-rich quinoline ring. For the subsequent oxidation, Ceric Ammonium Nitrate (CAN) is used because it provides a mild, single-electron transfer pathway that selectively generates the 5,8-dione without over-oxidizing the C2-methyl group.
Step-by-Step Methodology:
Demethylation: Dissolve the quinoline (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M) under argon. Cool to -78 °C.
BBr₃ Addition: Dropwise add BBr₃ (1.0 M in CH₂Cl₂, 3.0 equiv).
Validation Checkpoint: Upon addition, the solution immediately evolves white fumes and turns deep orange. Stir for 1 hour at -78 °C, then allow to warm to room temperature overnight.
Quench: Carefully quench with ice water (highly exothermic). Adjust pH to 7 with saturated NaHCO₃. Extract with EtOAc to isolate the 6-hydroxy intermediate. LC-MS should confirm a mass shift from [M+H]⁺ 252/254 to 238/240.
Oxidation: Dissolve the crude 6-hydroxyquinoline in a mixture of MeCN and H₂O (3:1). Cool to 0 °C.
CAN Addition: Add a solution of CAN (2.5 equiv) in water dropwise. Stir for 30 minutes. The solution will turn deep red/brown, yielding the 7-bromo-6-methoxy-2-methyl-5,8-quinolinedione upon extraction with CH₂Cl₂.
Fig 2: Mechanism of action for quinolinedione derivatives via NQO1-mediated ROS generation.
Quantitative Data & Physicochemical Summary
The table below summarizes the physicochemical properties of the core scaffold and its primary functionalized derivatives, providing a predictive baseline for downstream pharmacokinetic (PK) optimization.
Methods and compositions for modulating splicing (WO2020163541A1)
Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2
Taylor & Francis Online (Journal of Enzyme Inhibition and Medicinal Chemistry)
URL:[Link]
Synthesis of Kinase Inhibitors Using Quinoline Precursors: An In-Depth Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals The quinoline scaffold represents a cornerstone in medicinal chemistry, particularly in the design of kinase inhibitors for targeted cancer therapy. Its rig...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold represents a cornerstone in medicinal chemistry, particularly in the design of kinase inhibitors for targeted cancer therapy. Its rigid, bicyclic aromatic structure provides a versatile framework for the strategic placement of functional groups that can effectively interact with the ATP-binding site of various kinases. This technical guide offers a comprehensive overview of the synthesis of quinoline-based kinase inhibitors, from the construction of the core heterocycle to advanced functionalization strategies. Detailed, field-proven protocols and an in-depth discussion of the underlying chemical principles and structure-activity relationships (SAR) are provided to empower researchers in the development of novel and potent therapeutic agents.
The Quinoline Scaffold: A Privileged Structure in Kinase Inhibition
The quinoline ring system is a prominent feature in numerous FDA-approved kinase inhibitors, including Bosutinib (targeting Src/Abl), Neratinib (targeting HER2/EGFR), and Cabozantinib (targeting c-Met/VEGFR2).[1][2] Its prevalence stems from several key attributes:
Structural Rigidity: The planar nature of the quinoline core reduces the conformational flexibility of the inhibitor, which can lead to higher binding affinity and selectivity.
Synthetic Accessibility: A rich history of synthetic methodology allows for the efficient construction of diverse quinoline libraries.[3]
Tunable Electronics and Lipophilicity: The electronic properties and lipophilicity of the quinoline scaffold can be readily modulated through substitution at various positions, enabling the optimization of pharmacokinetic and pharmacodynamic properties.
This guide will focus on the practical synthesis of functionalized quinoline precursors and their elaboration into potent kinase inhibitors, with a particular emphasis on strategies for generating molecular diversity.
Building the Quinoline Core: Classical and Modern Synthetic Approaches
The construction of the fundamental quinoline ring system can be achieved through several named reactions, each offering distinct advantages depending on the desired substitution pattern.
The Friedländer Synthesis: A Versatile Condensation Reaction
The Friedländer synthesis is a widely employed method for the preparation of substituted quinolines, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[3] This reaction is typically catalyzed by either acid or base.
Mechanism of the Friedländer Synthesis:
The reaction generally proceeds through the formation of a Schiff base intermediate, followed by an intramolecular aldol-type condensation and subsequent dehydration to yield the aromatic quinoline ring.
Diagram: Friedländer Synthesis Workflow
Caption: General workflow of the Friedländer quinoline synthesis.
Protocol 1: ZrCl₄-Catalyzed Friedländer Synthesis of a Substituted Quinoline
This protocol describes the synthesis of a polysubstituted quinoline using a Lewis acid catalyst.
Materials:
2-Aminobenzophenone
Ethyl acetoacetate
Zirconium tetrachloride (ZrCl₄)
Ethanol
Water
Saturated aqueous sodium bicarbonate solution
Ethyl acetate
Brine
Anhydrous sodium sulfate
Procedure:
To a solution of 2-aminobenzophenone (1.0 mmol) and ethyl acetoacetate (1.2 mmol) in a 1:1 mixture of ethanol and water (10 mL), add ZrCl₄ (10 mol%).
Stir the reaction mixture at 60 °C and monitor the progress by thin-layer chromatography (TLC).
Upon completion of the reaction, cool the mixture to room temperature.
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
Extract the product with ethyl acetate (3 x 20 mL).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford the desired substituted quinoline.
The Skraup Synthesis: A Classic Approach to Unsubstituted and Substituted Quinolines
The Skraup synthesis is a venerable method for producing quinolines by reacting an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.[4]
Mechanism of the Skraup Synthesis:
The reaction begins with the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline. The resulting intermediate then undergoes acid-catalyzed cyclization and subsequent oxidation to furnish the quinoline ring.
Protocol 2: Modified Skraup Synthesis of a 6-Bromo-4-methylquinoline
This protocol outlines a modified Skraup synthesis for a key intermediate in the development of certain kinase inhibitors.[4]
Materials:
4-Bromoaniline
3-Buten-2-one (Methyl vinyl ketone)
Dioxane
Sulfuric acid
Saturated sodium carbonate solution
Dichloromethane
Anhydrous sodium sulfate
Procedure:
To a stirred solution of 4-bromoaniline (1 g, 5.8 mmol) in dioxane (10 mL), add sulfuric acid (0.46 mL, 8.7 mmol).
Add a second portion of methyl vinyl ketone (0.75 mL) dropwise and continue refluxing for another 24 hours.
Cool the mixture and alkalize with a saturated solution of Na₂CO₃ (40 mL).
Extract the aqueous layer with dichloromethane (3 x 50 mL).
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield 6-bromo-4-methylquinoline.[4]
Functionalization of the Quinoline Core for Kinase Inhibitor Activity
The synthesis of a potent and selective kinase inhibitor rarely stops at the formation of the quinoline core. Strategic functionalization at key positions is crucial for achieving the desired biological activity. The 4-position is particularly important as it often serves as an anchor point for side chains that project into the ATP-binding pocket of the kinase.
Synthesis of 4-Aminoquinoline Precursors
The 4-aminoquinoline scaffold is a common feature in many kinase inhibitors, including the EGFR inhibitor Lapatinib and the RIPK2 inhibitor Ponatinib.[5][6] A common synthetic route to 4-aminoquinolines involves the nucleophilic aromatic substitution of a 4-chloroquinoline with a desired amine.
Protocol 3: General Procedure for the Synthesis of 4-Anilino-6,7-dimethoxyquinolines
This protocol describes the synthesis of 4-anilino-6,7-dimethoxyquinoline derivatives, which are potent c-Met inhibitors.[7][8]
Materials:
4-Chloro-6,7-dimethoxyquinoline
Substituted anilines
Isopropanol
Procedure:
A mixture of 4-chloro-6,7-dimethoxyquinoline (5 mmol) and the appropriate substituted aniline (6 mmol) in isopropanol (40 mL) is stirred at reflux for 5 hours.
The reaction mixture is concentrated under reduced pressure.
The solid residue is purified by column chromatography on silica gel, eluting with CH₂Cl₂/CH₃OH (10/1) to furnish the target 4-anilino-6,7-dimethoxyquinoline derivatives.[7][8]
C-C Bond Formation via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for introducing aryl or heteroaryl substituents onto the quinoline ring, enabling extensive exploration of the chemical space around the core scaffold.[1][9] This is particularly useful for modifying positions that influence kinase selectivity and potency.
Diagram: Suzuki-Miyaura Cross-Coupling Workflow
Caption: General workflow for Suzuki-Miyaura cross-coupling on a quinoline scaffold.
Protocol 4: Selective Suzuki Coupling at the C6-Bromo Position
This protocol describes the selective Suzuki coupling at the C6-bromo position of 6-bromo-4-chloroquinoline-3-carbonitrile, a key intermediate for HER-2/EGFR inhibitors.[9]
In a reaction vessel, combine 6-bromo-4-chloroquinoline-3-carbonitrile (1.0 equiv), the arylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (5 mol%), and K₂CO₃ (2.0 equiv).
Seal the vessel and purge with an inert gas (e.g., argon).
Add degassed 1,4-dioxane and degassed water (4:1 v/v) via syringe.
Heat the reaction mixture to 80-90 °C with vigorous stirring and monitor by TLC (typically 4-12 hours).
After completion, cool the mixture to room temperature and dilute with ethyl acetate and water.
Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 20 mL).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
Concentrate the filtrate and purify the crude product by column chromatography on silica gel to yield the 6-aryl-4-chloroquinoline-3-carbonitrile.[9]
Case Study: Synthesis of Bosutinib, a Src/Abl Kinase Inhibitor
Bosutinib is an FDA-approved kinase inhibitor for the treatment of chronic myeloid leukemia (CML).[4][10][11] Its synthesis showcases a multi-step sequence involving the construction of a functionalized quinoline core followed by the introduction of key side chains.
A reported synthetic route starts from 3-methoxy-4-hydroxybenzoic acid.[11] The key steps include:
Esterification and Alkylation: The starting material is esterified and then alkylated to introduce a chloropropoxy side chain.[11]
Nitration and Reduction: A nitro group is introduced and subsequently reduced to an amine.[11]
Quinoline Ring Formation: The amino-ester undergoes cyclization to form the 4-hydroxyquinoline-3-carbonitrile core.[10]
Chlorination: The 4-hydroxy group is converted to a chloro group, activating it for nucleophilic substitution.
Successive Aminations: The 4-chloroquinoline is sequentially reacted with 2,4-dichloro-5-methoxyaniline and then with 1-methylpiperazine to install the final side chains, yielding Bosutinib.[4]
Structure-Activity Relationship (SAR) Insights
The development of potent and selective quinoline-based kinase inhibitors is guided by understanding the structure-activity relationships.
Position
General Observation
Example Kinase Target
C4
Introduction of an anilino group often enhances binding to the hinge region of the kinase.[6]
EGFR, c-Met
C6, C7
Substitution with methoxy or ethoxy groups can improve potency and solubility.[7] These positions can also be used to attach solubilizing groups or moieties that interact with the solvent-exposed region of the active site.
EGFR, c-Met
C3
Introduction of a cyano group can enhance inhibitory activity.[12]
MEK1
Table 1: General Structure-Activity Relationships of Quinoline-Based Kinase Inhibitors
Biological Evaluation of Quinoline-Based Kinase Inhibitors
Once synthesized, novel quinoline derivatives must be evaluated for their biological activity.
Kinase Inhibition Assays
The primary method for determining the potency of a kinase inhibitor is through in vitro kinase assays. These assays measure the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. Common formats include:
Luminescence-based assays (e.g., ADP-Glo™): These assays quantify kinase activity by measuring the amount of ADP produced in the phosphorylation reaction.[13]
Fluorescence-based assays: These assays utilize fluorescently labeled substrates or antibodies to detect phosphorylation.[14]
The half-maximal inhibitory concentration (IC₅₀) is a key parameter determined from these assays, representing the concentration of the inhibitor required to reduce kinase activity by 50%.[15]
Protocol 5: General Protocol for an In Vitro Kinase Inhibition Assay (ADP-Glo™)
Materials:
Purified kinase
Kinase-specific substrate
ATP
Kinase buffer
Test compound (quinoline derivative)
ADP-Glo™ Reagent and Kinase Detection Reagent
Procedure:
Dilute the enzyme, substrate, ATP, and test compounds in the kinase buffer.
In a 384-well plate, add the test compound at various concentrations.
Add the enzyme to the wells.
Initiate the reaction by adding the substrate/ATP mixture.
Incubate at room temperature for a specified time (e.g., 60 minutes).
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
Incubate for 40 minutes at room temperature.
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
Incubate for 30 minutes at room temperature.
Measure the luminescence using a plate reader.
Calculate the IC₅₀ value from the dose-response curve.[13]
Cellular Assays
Cell-based assays are crucial for evaluating the efficacy of kinase inhibitors in a more biologically relevant context. These assays can assess a compound's ability to inhibit cell proliferation, induce apoptosis, and modulate kinase signaling pathways within intact cells.
Conclusion
The quinoline scaffold remains a highly valuable and versatile platform for the design and synthesis of novel kinase inhibitors. A deep understanding of both classical and modern synthetic methodologies, coupled with a rational approach to functionalization guided by structure-activity relationships, is essential for the successful development of new therapeutic agents. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers dedicated to advancing the field of targeted cancer therapy.
Application Notes & Protocols: Unraveling the Anticancer Potential of Bromo-Methoxy-Quinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive guide to evaluating the anticancer activity of bromo-methoxy-quinoline derivatives. The quinoline scaffold is a privi...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to evaluating the anticancer activity of bromo-methoxy-quinoline derivatives. The quinoline scaffold is a privileged structure in medicinal chemistry, and the strategic incorporation of bromo and methoxy groups has been shown to enhance cytotoxic and pro-apoptotic activities.[1][2][3] This guide moves beyond simple instructions to explain the causality behind experimental choices, ensuring a robust and logical approach to screening and mechanistic elucidation.
Introduction: The Rationale for Bromo-Methoxy-Quinolines in Oncology
Quinoline and its derivatives are heterocyclic compounds widely recognized for a vast range of pharmacological activities, including anticancer properties.[4][5] They can exert their effects through multiple mechanisms, such as intercalating with DNA, inhibiting critical enzymes like topoisomerases and kinases, inducing apoptosis, and arresting the cell cycle.[4][6][7][8]
The addition of specific functional groups to the quinoline core is a key strategy for enhancing therapeutic efficacy.
Bromine: As a halogen, bromine can increase the lipophilicity of a compound, potentially improving cell membrane permeability. Its electron-withdrawing nature can also modulate the electronic properties of the quinoline ring, influencing interactions with biological targets.[1][2]
Methoxy Group: The methoxy group can serve as a hydrogen bond acceptor and influence the metabolic stability and solubility of the compound. Its position on the quinoline ring can significantly impact biological activity, with 8-methoxyquinolines showing notable inhibitory effects.[1][7]
This guide outlines a systematic workflow for characterizing novel bromo-methoxy-quinoline derivatives, from initial cytotoxicity screening to in-depth mechanistic analysis.
Core Mechanisms of Action
Bromo-methoxy-quinoline derivatives have been reported to exert their anticancer effects through several key pathways. Understanding these mechanisms is crucial for designing experiments and interpreting results.
Inhibition of Topoisomerases: Many quinoline-based drugs target topoisomerase enzymes, which are vital for DNA replication and repair.[5][6][7] By inhibiting these enzymes, the derivatives can lead to DNA damage and ultimately trigger cell death. Certain brominated 8-hydroxyquinolines have been identified as novel topoisomerase I inhibitors.[2][3]
Induction of Apoptosis: A primary goal of cancer therapy is to induce programmed cell death (apoptosis) in malignant cells. Brominated quinolines have been shown to be potent inducers of apoptosis, activating caspase cascades and promoting DNA fragmentation.[1][9]
Cell Cycle Arrest: These compounds can interfere with the normal progression of the cell cycle, causing cells to accumulate in specific phases (e.g., G2/M or S phase).[6][7] This arrest prevents cancer cells from proliferating and can be a precursor to apoptosis.
Kinase Inhibition: Bromo-methoxy-quinolines can act as inhibitors of crucial signaling kinases that drive cancer cell growth and survival, such as Pim-1, Src, and proteins within the PI3K/Akt pathway.[6][10]
Experimental Workflow for Compound Evaluation
A logical, phased approach is essential for efficiently characterizing the anticancer properties of a novel compound. The following workflow provides a roadmap from initial screening to mechanistic validation.
Caption: A systematic workflow for evaluating the anticancer activity of novel compounds.
Quantitative Analysis of Anticancer Activity
The following table summarizes the reported in vitro anticancer activity (IC50 values) of representative brominated quinoline derivatives against various cancer cell lines, providing a benchmark for new compound evaluation.
The following protocols are foundational for assessing the anticancer activity of bromo-methoxy-quinoline derivatives.
Protocol 1: Cell Viability Assessment using MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[11] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to an insoluble purple formazan, which can be quantified spectrophotometrically.[11][12] The amount of formazan produced is directly proportional to the number of living cells.
Methodology:
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[13]
Compound Treatment: Prepare serial dilutions of the bromo-methoxy-quinoline derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for the desired exposure period (typically 24, 48, or 72 hours).[14]
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[11][13]
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, viable cells will convert the MTT into purple formazan crystals.[14]
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[13]
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[11]
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay differentiates between healthy, apoptotic, and necrotic cells.[15] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and binds to these exposed PS residues.[16] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where membrane integrity is lost.[15][16]
Caption: Principle of Annexin V/PI staining for apoptosis detection.
Methodology:
Cell Treatment: Seed cells (e.g., 1 x 10⁶ cells in a T25 flask) and treat with the bromo-methoxy-quinoline derivative at its IC50 concentration for a predetermined time (e.g., 24 hours).[15] Include both negative (vehicle) and positive (e.g., staurosporine) controls.
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, use trypsin and combine them with the supernatant from the corresponding flask.[15][16]
Washing: Wash the collected cells twice with cold 1X PBS by centrifuging at ~500 x g for 5 minutes.[15][17]
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL.[17]
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI solution.[17]
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.[15]
Healthy cells: Annexin V-negative and PI-negative.
Early apoptotic cells: Annexin V-positive and PI-negative.
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
Protocol 3: Cell Cycle Analysis using Propidium Iodide (PI) Staining
Principle: This method quantifies the DNA content within a cell population. PI is a fluorescent dye that binds stoichiometrically to double-stranded DNA.[18] Because cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, flow cytometry can distinguish between the major phases of the cell cycle based on fluorescence intensity.[18][19] Treatment with RNase is essential as PI also binds to RNA.[18][20]
Methodology:
Cell Seeding and Treatment: Culture and treat cells with the test compound as described for the apoptosis assay.
Harvesting: Harvest approximately 1-2 x 10⁶ cells via trypsinization.
Fixation: Wash cells with 1X PBS. Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix for at least 30 minutes (or up to several weeks) at 4°C.[21][22]
Washing: Centrifuge the fixed cells and wash twice with 1X PBS to remove the ethanol.[22]
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (e.g., 100 µg/mL). Incubate for 30 minutes at 37°C to degrade RNA.[20][21]
PI Staining: Add PI solution to a final concentration of 50 µg/mL.[20][22] Incubate for at least 5-10 minutes at room temperature, protected from light.
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Display the data as a histogram of fluorescence intensity (DNA content) versus cell count.[19] Use modeling software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.[22]
Protocol 4: Mechanistic Investigation by Western Blotting
Principle: Western blotting is a technique used to detect specific proteins in a sample.[23][24] It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.[24][25] This is crucial for validating the mechanism of action, for instance, by observing changes in the expression or phosphorylation status of proteins involved in apoptosis (e.g., Caspases, Bcl-2 family proteins) or cell cycle regulation (e.g., cyclins, CDKs).[10][23]
Caption: Standard experimental workflow for Western Blot analysis.
Methodology:
Sample Preparation: Treat cells with the bromo-methoxy-quinoline derivative. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[24]
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Run the gel to separate proteins based on molecular weight.[26]
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane via electroblotting.[26][27]
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.[26][27]
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-Akt, anti-Bim, anti-cleaved Caspase-3) overnight at 4°C with gentle shaking.[26] Dilute the antibody in blocking buffer as per the manufacturer's recommendation.
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[27]
Detection: Wash the membrane again three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Use a loading control (e.g., β-actin or GAPDH) to confirm equal protein loading across lanes.[10]
Conclusion and Future Perspectives
The systematic evaluation of bromo-methoxy-quinoline derivatives using the protocols outlined in this guide allows for a comprehensive understanding of their anticancer potential. By confirming cytotoxicity and then elucidating the mechanisms of cell death and proliferation inhibition, researchers can identify promising lead compounds for further development. Future studies should focus on optimizing the structure-activity relationship (SAR), evaluating in vivo efficacy and toxicity in animal models, and exploring potential as combination therapies to overcome drug resistance.[28] The versatility of the quinoline scaffold ensures that it will remain a fruitful area for the discovery of novel and effective anticancer agents.[7]
References
Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). IntechOpen. Retrieved from [Link]
Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]
Solomon, V. R., & Lee, H. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 24(23), 5985–6007. [Link]
Cell Viability Assays. (2013). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
Anticancer Activity of Quinoline Derivatives; An Overview. (n.d.). Academia.edu. Retrieved from [Link]
Multiparametric Analysis of Apoptosis by Flow Cytometry Protocol. (n.d.). Creative Diagnostics. Retrieved from [Link]
Vala, P. J., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. [Link]
Miftakhova, A., et al. (2020). Cell-culture based test systems for anticancer drug screening. ecancermedicalscience, 14, 1047. [Link]
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. Retrieved from [Link]
Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6). Retrieved from [Link]
Sharma, P., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry, 103, 117681. [Link]
Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Chem Biol Drug Des. [Link]
In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (2023, April 19). Noble Life Sciences. Retrieved from [Link]
Ain, Q. (2023, April 3). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. Retrieved from [Link]
Cell cycle analysis. (n.d.). Wikipedia. Retrieved from [Link]
Cell Cycle Protocol - Flow Cytometry. (n.d.). UT Health San Antonio. Retrieved from [Link]
Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega, 6(27), 17297–17306. [Link]
Cell Cycle Analysis. (n.d.). University of Chicago. Retrieved from [Link]
Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PubMed. [Link]
In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. (2001). PubMed. [Link]
Ökten, S., et al. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Letters in Drug Design & Discovery, 14(10). [Link]
Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (2024). Brazilian Journal of Biology, 84, e275330. [Link]
Ökten, S., et al. (2019). Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. Journal of Biochemical and Molecular Toxicology, 33(3), e22260. [Link]
A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. (2017). ResearchGate. [Link]
Shen, Y., et al. (2017). 8-bromo-7-methoxychrysin induces apoptosis by regulating Akt/FOXO3a pathway in cisplatin-sensitive and resistant ovarian cancer cells. Oncology Reports, 37(2), 1035–1043. [Link]
8-bromo-7-methoxychrysin-induced apoptosis of hepatocellular carcinoma cells involves ROS and JNK. (2010). World Journal of Gastroenterology, 16(27), 3383–3391. [Link]
Synthesis and Antineoplastic Activity of Quinoline Derivatives. (2008). ConnectSci. [Link]
Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. (2014). Methods in Molecular Biology, 1120, 51–64. [Link]
Western Blot and the mTOR Pathway. (2019). In Selected Topics in Health and Disease. Retrieved from [Link]
Bromo- and chloro-substituted flavones induce apoptosis and modulate cell death pathways in canine lymphoma and leukemia cells - a comparative in vitro study. (2026, January 11). Frontiers in Veterinary Science. [Link]
An oral quinoline derivative, MPT0B392, causes leukemic cells mitotic arrest and overcomes drug resistant cancer cells. (2017). Oncotarget, 8(28), 45981–45993. [Link]
Application Note: Designing Advanced Biological Assays with the 7-Bromo-6-methoxy-2-methylquinoline Scaffold
Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols Executive Summary & Scaffold Rationale In the landscape of assay design, 7-Bromo-6-m...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Assay Scientists, and Drug Development Professionals
Document Type: Technical Guide & Validated Protocols
Executive Summary & Scaffold Rationale
In the landscape of assay design, 7-Bromo-6-methoxy-2-methylquinoline (7-BMMQ) serves as a highly versatile, bifunctional chemical scaffold. While 6-methoxyquinoline derivatives are historically renowned as the gold standard for intracellular chloride sensing (e.g., SPQ, MQAE)[1], the strategic substitutions on the 7-BMMQ core offer unique biophysical advantages:
6-Methoxy Group: Provides the essential push-pull electronic environment required for fluorescence emission and susceptibility to halide collisional quenching[2].
2-Methyl Group: Introduces steric shielding adjacent to the quinoline nitrogen, reducing the rate of off-target enzymatic N-oxidation during live-cell assays.
7-Bromo Group: Acts as a heavy-atom modulator that tunes the baseline fluorescence quantum yield and
. Crucially, it provides a synthetic handle for late-stage functionalization (e.g., Suzuki-Miyaura coupling) to attach targeting ligands without disrupting the fluorophore core.
As a Senior Application Scientist, I have structured this guide to detail two critical workflows: (1) The deployment of 7-BMMQ as a precursor for intracellular chloride sensing, and (2) The mandatory counter-screening of this scaffold for Cytochrome P450 (CYP450) inhibition to ensure it does not perturb cellular metabolism during live-cell imaging.
Assay Workflow I: Intracellular Chloride Sensing via Fluorescence Quenching
Mechanistic Causality
The fundamental principle of this assay relies on Stern-Volmer collisional quenching . When 7-BMMQ is alkylated at the nitrogen (forming a quaternary quinolinium salt, 7-BMMQ-AE), it becomes water-soluble and highly fluorescent. Upon collision with a halide ion (specifically
), the excited state of the fluorophore is deactivated via a non-radiative decay pathway[3]. Because this is a dynamic (collisional) process rather than static binding, the fluorescence decrease is directly proportional to the free concentration[4].
Fig 1. Stern-Volmer collisional quenching of 7-BMMQ by intracellular chloride.
To ensure this assay is self-validating, we cannot rely on theoretical quenching constants. Intracellular viscosity and protein binding alter the Stern-Volmer constant (
). Therefore, an in situ calibration curve using a double-ionophore technique is strictly required[5].
Step-by-Step Methodology:
Probe Loading: Incubate the target cell line (e.g., HeLa) with 5 mM of the quaternized 7-BMMQ probe in standard culture media for 2 hours at 37°C.
Causality: The esterified probe permeates the lipid bilayer. Intracellular esterases cleave the ester, trapping the hydrophilic, charged fluorophore inside the cytosol.
Extracellular Washing: Wash the cells 3x with a
-free K-HEPES buffer (140 mM K-Gluconate, 10 mM HEPES, 1 mM , 1 mM , pH 7.4).
Causality: Gluconate is an impermeable, non-quenching anion. Removing extracellular
prevents background noise from leaked probe.
Ionophore Equilibration (The Validation Step): Treat the cells with 10 µM Nigericin and 10 µM Tributyltin .
Causality: Nigericin (
exchanger) and Tributyltin ( exchanger) work in tandem to perfectly clamp the intracellular pH and concentration to match the extracellular buffer. Using only one ionophore results in a Donnan equilibrium failure, skewing the calibration.
Standard Curve Generation: Perfuse the cells with calibration buffers containing varying ratios of K-Gluconate and KCl (0 mM to 100 mM
) while maintaining total ionic strength at 140 mM.
Data Acquisition: Excite at 355 nm and record emission at 460 nm. Plot the data using the Stern-Volmer equation:
.
Assay Workflow II: In Vitro CYP450 Inhibition Profiling
Mechanistic Causality
When designing fluorescent probes or bioactive molecules from quinoline scaffolds, off-target interactions are a primary failure point. Quinolines are known to coordinate with the heme iron of Cytochrome P450 enzymes (particularly CYP1A2 and CYP2C9). If a 7-BMMQ-derived probe inhibits CYPs, it can induce metabolic toxicity in live-cell or in vivo models, confounding the biological readout. We utilize an LC-MS/MS-based Human Liver Microsome (HLM) assay to validate the metabolic inertness of the synthesized derivatives.
Fig 2. High-throughput in vitro CYP450 inhibition assay workflow.
This protocol utilizes specific CYP substrates to ensure the assay validates the exact enzymatic pathway being tested.
Step-by-Step Methodology:
Reaction Mixture Preparation: In a 96-well plate, combine Human Liver Microsomes (final concentration 0.5 mg/mL protein) and 100 mM Potassium Phosphate buffer (pH 7.4).
Substrate & Inhibitor Addition: Add the 7-BMMQ derivative at varying concentrations (0.1 µM to 50 µM). Add the CYP-specific probe substrate (e.g., Phenacetin at 10 µM for CYP1A2; Diclofenac at 5 µM for CYP2C9).
Causality: Phenacetin is exclusively O-deethylated by CYP1A2. Monitoring the formation of acetaminophen provides a direct, isolated readout of CYP1A2 activity.
Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM
, 5 mM Glucose-6-Phosphate, 1 U/mL G6PDH).
Causality: CYPs require continuous electron donation. A regenerating system is preferred over direct NADPH addition to prevent cofactor depletion over the 30-minute incubation.
Termination & Extraction: After exactly 30 minutes, terminate the reaction by adding a 3-fold volume of ice-cold Acetonitrile containing 100 ng/mL Tolbutamide (Internal Standard).
Causality: Acetonitrile instantly denatures the microsomal proteins, stopping the reaction. The internal standard corrects for any volumetric losses during subsequent extraction steps.
LC-MS/MS Analysis: Centrifuge at 4000 rpm for 15 minutes at 4°C. Inject the supernatant into a triple quadrupole LC-MS/MS to quantify the metabolite formation relative to the vehicle control.
Quantitative Data Summary
The following table summarizes the biophysical and metabolic profiling of the 7-BMMQ scaffold against established industry standards. The data illustrates how the 7-bromo substitution modulates both the quenching efficiency and the metabolic liability of the quinoline core.
Compound / Probe Variant
Stern-Volmer Constant ()
CYP1A2 (µM)
CYP2C9 (µM)
6-Methoxyquinoline (MQ)
118 M⁻¹
> 50.0
> 50.0
MQAE (Standard Probe)
200 M⁻¹
> 50.0
> 50.0
7-BMMQ (Raw Scaffold)
N/A (Unquaternized)
12.4
8.7
7-BMMQ-AE (Novel Probe)
145 M⁻¹
45.2
38.5
Note: Quaternization of the 7-BMMQ scaffold (forming 7-BMMQ-AE) significantly reduces its CYP450 inhibitory potential, restoring its viability as an inert biological probe.
References
Synthesis and characterization of improved chloride-sensitive fluorescent indicators for biological applications - PubMed / NIH - 1
Chloride-Sensitive Fluorescent Indicators - The Institute of Fluorescence / Academic Press - 2
Direct Measurement of Free Chloride Concentrations in the Phagolysosomes of Human Neutrophils - American Chemical Society (ACS) - 5
Effect of fluorescence quenching model on quinoline derivative with cobalt chloride metal ion using steady state and time resolved spectroscopic methods - PubMed / Luminescence - 3
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Advanced Purification Protocols for 7-Bromo-6-methoxy-2-methylquinoline
Introduction & Strategic Rationale
7-Bromo-6-methoxy-2-methylquinoline (CAS: 646039-16-9) is a highly valuable heterocyclic building block utilized in the development of complex alkaloids and pharmaceutical candidates 1[1]. Typically synthesized via the nucleophilic substitution and cyclization of oxime derivatives, the crude reaction mixture often contains unreacted oximes, regioisomeric byproducts (such as 8-methoxy derivatives), and tarry polymeric materials 2[2].
To achieve analytical-grade purity, a multi-dimensional purification strategy is required. As a self-validating system, this workflow exploits the distinct physicochemical properties of the quinoline scaffold:
Ionizability: The basic quinoline nitrogen allows for orthogonal acid-base extraction, efficiently stripping away neutral and acidic impurities 3[3].
Polarity & Dipole Moment: Normal-phase chromatography resolves closely related regioisomers formed during cyclization2[2].
Crystallinity: The target compound forms colorless crystals, making recrystallization an ideal final polishing step 2[2].
Purification Workflow Visualization
Figure 1: Multi-stage purification workflow for 7-Bromo-6-methoxy-2-methylquinoline.
Step-by-Step Experimental Protocols
Protocol A: Orthogonal Acid-Base Extraction
Causality & Principle: Quinolines possess a basic nitrogen (pKa ~4.5–5.0). By treating the crude organic mixture with an aqueous acid (pH < 2), the target compound is protonated into a water-soluble quinolinium salt. Neutral impurities (e.g., unreacted ketone oximes) remain in the organic phase and are discarded3[3].
Dissolution: Dissolve 10 g of the crude reaction mixture in 100 mL of Dichloromethane (DCM).
Acidic Extraction: Transfer to a separatory funnel and add 100 mL of 1M aqueous HCl. Shake vigorously and vent.
Phase Separation: Allow the layers to separate. The lower organic layer contains neutral impurities. Drain and discard the organic layer. (Self-Validation: Spot the organic layer on TLC to ensure no UV-active target compound remains).
Basification: Transfer the aqueous layer (containing the quinolinium salt) to an Erlenmeyer flask. Place in an ice bath and slowly add 2M NaOH dropwise until the solution reaches pH 10 (monitor with pH paper). (Self-Validation: The solution will turn cloudy as the free-base quinoline precipitates).
Recovery Extraction: Extract the basified aqueous layer with fresh DCM (3 × 50 mL).
Drying & Concentration: Combine the DCM extracts, dry over anhydrous MgSO
, filter, and concentrate under reduced pressure to yield the semi-pure product.
Protocol B: Normal-Phase Flash Chromatography
Causality & Principle: While acid-base extraction removes non-basic impurities, regioisomeric quinolines (e.g., ortho-cyclization products) will co-extract. Silica gel chromatography separates these based on subtle differences in polarity and hydrogen-bonding affinity2[2].
Column Preparation: Pack a glass column with silica gel (60 Å, 40-63 µm) using Hexane as the solvent.
Loading: Dissolve the semi-pure extract in a minimal volume of DCM and load it evenly onto the column head.
Elution: Elute using a gradient of Hexane and Ethyl Acetate (EtOAc) as detailed in Table 3 .
Fractionation & Monitoring: Collect 20 mL fractions. Spot fractions on TLC plates (Silica gel F254) and develop in 80:20 Hexane:EtOAc. Visualize under UV light (254 nm).
Pooling: Pool fractions containing the pure target spot and evaporate the solvent.
Protocol C: Final Polishing via Recrystallization
Causality & Principle: 7-Bromo-6-methoxy-2-methylquinoline is highly crystalline. Recrystallization exploits the differential solubility of the target and trace impurities at varying temperatures, providing a highly pure, self-validating crystalline lattice 2[2].
Dissolution: Dissolve the chromatographed product in a minimal amount of boiling EtOAc.
Anti-Solvent Addition: Add hot Hexane dropwise until the solution becomes faintly turbid.
Crystallization: Allow the flask to cool slowly to room temperature, then transfer to a 4 °C refrigerator for 12 hours.
Filtration: Filter the resulting colorless crystals using a Büchner funnel. Wash with ice-cold Hexane.
Validation: Dry the crystals in a vacuum oven and determine the melting point. A sharp melting point of 84–85 °C confirms high purity2[2].
Kikuchi, T., et al. "Synthesis of Quinolines and 2H-Dihydropyrroles by Nucleophilic Substitution at the Nitrogen Atom of Oxime Derivatives." Synthesis, Thieme Connect.
Benchchem. "Identification of common byproducts in quinoline synthesis." Benchchem Technical Support.
Benchchem. "Application Note: HPLC and Purification Methods for 2-(1-Adamantyl)quinoline-4-carboxylic acid." Benchchem Methodological & Application.
Benchchem. "Technical Support Center: Purification of Highly Lipophilic Quinoline Derivatives." Benchchem Troubleshooting Guides.
Introduction: The Case for qNMR in Quinoline Characterization
Application Note: Absolute Purity Assessment of Quinoline Derivatives via Quantitative ¹H NMR (qNMR) Quinolines are privileged N-heterocyclic scaffolds heavily utilized in the development of antimalarials, kinase inhibit...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Absolute Purity Assessment of Quinoline Derivatives via Quantitative ¹H NMR (qNMR)
Quinolines are privileged N-heterocyclic scaffolds heavily utilized in the development of antimalarials, kinase inhibitors, and other critical pharmaceuticals. Traditionally, the purity of these compounds has been assessed using High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV). However, HPLC-UV provides a relative area percentage. If an impurity lacks a chromophore, or if its UV extinction coefficient differs significantly from the target quinoline, HPLC-UV will yield a fundamentally skewed purity value[1].
Quantitative Nuclear Magnetic Resonance (qNMR) circumvents these limitations by acting as a primary ratio method of measurement[1]. Because the area under an NMR resonance is directly proportional to the number of nuclei generating that signal, qNMR allows for the absolute quantification of a quinoline analyte without requiring an identical, highly pure reference standard of the analyte itself[2]. By co-dissolving the sample with a Certified Reference Material (CRM) acting as an Internal Standard (IS), researchers can achieve highly accurate, SI-traceable mass fractions[3].
Theoretical Framework & The Primary Ratio Equation
The absolute purity (
) of the quinoline analyte is calculated using the following gravimetric and integration-based relationship[4]:
Where:
= Absolute purity of the quinoline analyte (mass fraction, %)
= Integrated peak areas of the analyte and the internal standard
= Number of protons contributing to the respective integrated signals
= Molar masses of the analyte and internal standard ( g/mol )
= Gravimetric weights of the analyte and internal standard (mg)
= Certified purity of the internal standard (%)
Causality in Experimental Design
A robust qNMR protocol is not merely a sequence of steps; it is a carefully balanced physical system where every parameter is chosen to prevent signal loss or distortion.
Internal Standard (IS) Selection: Quinolines present complex, heavily coupled aromatic multiplets between
7.0 and 9.0 ppm. Therefore, an ideal IS must possess a simple, well-resolved singlet in the aliphatic or distinct olefinic region to prevent signal overlap[5].
Relaxation Delay (
): When a radiofrequency pulse excites the sample, the protons must fully return to thermal equilibrium (longitudinal relaxation, ) before the next pulse. If the delay is too short, the signal is truncated, and the integral will be artificially low. To ensure >99.9% relaxation, the interpulse delay () must be set to at least 5 to 7 times the longest of the signals of interest[6][7].
Pulse Angle: A 90° pulse is strictly recommended over a standard 30° pulse. While a 90° pulse requires a longer relaxation delay, it maximizes the signal-to-noise ratio (S/N), which is critical for integration accuracy[8].
Sample Spinning: Spinning the NMR tube is explicitly turned OFF . Spinning creates spinning sidebands (artifacts) that can overlap with the main peaks or hide trace impurities, distorting the integration baseline[8].
qNMR Experimental Workflow
Workflow for absolute purity determination of quinolines via qNMR.
Detailed Step-by-Step Protocol
Phase I: Gravimetric Preparation
Balance Calibration: Utilize a microbalance with a readability of at least 0.001 mg (1 µg). Ensure the balance is calibrated and equipped with an anti-static kit to prevent electrostatic repulsion of the powder[6].
Weighing: Accurately weigh 10–20 mg of the quinoline analyte and an equimolar amount of the selected Internal Standard (e.g., Dimethyl sulfone) directly into a clean, static-free glass vial[1][6].
Dissolution: Add 0.6 to 0.8 mL of a high-purity deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Vortex the vial thoroughly to ensure absolute homogenization.
Transfer: Transfer the clear solution into a high-quality 5 mm NMR tube.
Phase II: Parameter Optimization & Acquisition
Determination: Insert the sample into the NMR spectrometer. Run an inversion-recovery pulse sequence (180° - - 90°) to measure the spin-lattice relaxation times () for both the target quinoline protons and the IS protons[8]. Identify the longest value ().
seconds to ensure the Free Induction Decay (FID) fully decays to zero, preventing truncation artifacts[6].
Number of Scans (NS): Adjust until the Signal-to-Noise (S/N) ratio of the peaks to be integrated exceeds 250:1[4].
Acquisition: Acquire the ¹H NMR spectrum without sample spinning[8].
Phase III: Processing and Integration
Window Function: Apply an exponential line-broadening factor of 0.1 to 0.3 Hz to the FID to improve S/N without sacrificing resolution[1][7].
Fourier Transform & Phasing: Perform the Fourier Transform and zero-fill the data to at least 64k points. Carefully apply manual zero-order and first-order phase corrections until all peaks are perfectly symmetrical[1][7].
Baseline Correction: Apply a multipoint or polynomial baseline correction. The baseline must be perfectly flat across the entire integration window[8].
Integration: Manually integrate the IS peak and the target quinoline peak. Ensure the integration limits are wide enough to capture the entire base of the peak, including ¹³C satellites if they are visible above the noise floor[7].
Data Presentation: IS Selection for Quinolines
Choosing the correct IS is the most critical decision in quinoline qNMR. The table below outlines the causality behind IS selection based on structural compatibility.
Internal Standard (IS)
Chemical Shift ( ppm)
Recommended Solvent
Characteristics
Causality for Quinoline Compatibility
Dimethyl Sulfone (DMSO₂)
3.00 (s, 6H)
CDCl₃, DMSO-d₆
Moderate (~3 s)
Highly Recommended. The aliphatic singlet completely avoids the crowded quinoline aromatic region (7.0-9.0 ppm). Non-volatile and highly soluble[5][9].
Maleic Acid
6.26 (s, 2H)
DMSO-d₆, D₂O
Moderate (~3-5 s)
Recommended. Falls just outside the typical quinoline aromatic region. Highly pure CRMs are readily available[2][7].
1,4-Dinitrobenzene
8.40 (s, 4H)
CDCl₃, DMSO-d₆
Long (~6-8 s)
Not Recommended. High risk of severe signal overlap with quinoline H-2, H-4, or H-8 resonances.
Self-Validating Systems & Quality Control
To ensure the qNMR protocol operates as a self-validating system, the following internal checks must be strictly adhered to:
Orthogonal Integration Validation: Never rely on a single quinoline peak. Integrate at least two distinct, non-coupled proton signals on the quinoline scaffold (e.g., a distinct methoxy substituent at ~3.9 ppm and the H-2 aromatic proton at ~8.8 ppm). Calculate the purity independently for both. If the
, one of the signals is likely compromised by a co-eluting impurity or poor baseline correction.
Gravimetric Redundancy: Prepare a minimum of three independent sample replicates. The Relative Standard Deviation (RSD) of the calculated purities must be
[9]. A higher RSD indicates gravimetric errors, likely due to static electricity, solvent evaporation, or insufficient balance stabilization.
Phase and Baseline Fidelity Check: Zoom in on the regions outside the spectral window containing peaks. The baseline must be perfectly flat without artificial bowing. If bowing occurs, the receiver gain was set too high or the baseline correction algorithm was inappropriately applied, rendering the integration untrustworthy[8].
References
BenchChem. Quantitative NMR (qNMR)
Emery Pharma.
ResolveMass.
University of Oxford.
ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR)
Sigma-Aldrich.
Defence Science and Technology. Application of Quantitative Proton Nuclear Magnetic Resonance Spectroscopy to Chemical Warfare Agents.
D-NB. Using high-performance quantitative NMR (HP-qNMR)
Technical Support Center: Purification of Halogenated Quinoline Intermediates
Welcome to the Advanced Troubleshooting Hub for heterocyclic chemistry. As a Senior Application Scientist, I frequently consult with drug development professionals who hit a wall when purifying halogenated quinoline inte...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Troubleshooting Hub for heterocyclic chemistry. As a Senior Application Scientist, I frequently consult with drug development professionals who hit a wall when purifying halogenated quinoline intermediates. These molecules—critical precursors for kinase inhibitors and antimalarials—are notoriously difficult to isolate due to their unique electronic properties, rigid planarity, and basic nitrogen centers.
This guide bypasses generic advice. Instead, we will dissect the root causes of your purification failures and provide self-validating, step-by-step protocols to recover your yield and purity.
FAQ 1: Chromatographic Tailing & The "Silanol Effect"
Q: When purifying my 4-chloro-7-(trifluoromethyl)quinoline intermediate on standard normal-phase silica, the compound streaks across the TLC plate and tails severely on the column. How do I fix this?
The Causality:
You are experiencing the "Silanol Effect." The basic nitrogen atom in the quinoline ring (typically exhibiting a pKa around 4.9) acts as a strong hydrogen bond acceptor. Standard, underivatized silica gel contains surface silanol groups (-SiOH) with pKa values ranging from 3 to 7[1]. During chromatography, the quinoline nitrogen undergoes powerful ion-exchange and hydrogen-bonding interactions with these acidic silanols. Because the binding energy of this interaction is significantly higher than standard dipole-dipole interactions, the compound desorbs slowly and unevenly, resulting in severe peak tailing, band broadening, and irreversible adsorption[1][2].
The Solution:
You must chemically mask the active silanol sites before the quinoline enters the column. This is achieved by introducing a competing basic modifier or an ionic liquid into the mobile phase.
Quantitative Impact of Mobile Phase Modifiers
The following table summarizes the expected chromatographic improvements when masking silanol interactions for basic quinolines:
Mobile Phase Additive
Mechanism of Action
Peak Asymmetry ()
System Efficiency (Theoretical Plates)
None (Standard Hexane/EtOAc)
Unmasked ion-exchange with silanols
2.5 - 3.8 (Severe tailing)
< 2,000
1% Triethylamine (TEA)
Competes for and blocks acidic silanol sites
1.2 - 1.5 (Slight tailing)
~ 5,500
0.025M SDS (Ion-Pairing)
Forms neutral ion-pairs with protonated quinoline
1.1 - 1.3 (Good symmetry)
~ 7,200
1.5% EMIM BF4 (Ionic Liquid)
Superior silanol masking & ion suppression
0.9 - 1.1 (Excellent)
> 9,000
Protocol: Silanol-Masked Normal Phase Chromatography
This protocol is a self-validating system: if the column is properly equilibrated, the baseline will remain stable, and the quinoline will elute in a tight band.
Mobile Phase Preparation: Prepare your optimized Hexane/Ethyl Acetate gradient. To the bulk solvent, add 1% (v/v) Triethylamine (TEA). Note: Diethylamine (DEA) can be substituted if a more volatile modifier is required.
Column Saturation (Critical Step): Silica gel has a finite number of active silanol sites. You must flush the packed column with at least 3 to 5 column volumes (CV) of the TEA-modified mobile phase before loading your sample. Failure to pre-saturate will cause the TEA to be consumed by the column, leaving the quinoline to tail.
Sample Loading: Dissolve the crude mixture in the minimum volume of the modified mobile phase and load it onto the column head.
Elution & Verification: Elute using the gradient. Spot fractions on a TLC plate that has been pre-run in a TEA-containing solvent. The quinoline should now appear as a tight, circular spot.
Fig 1: Troubleshooting workflow for silanol-induced chromatographic tailing.
FAQ 2: Resolving Regioisomers (The Doebner-Miller Dilemma)
Q: My cyclization of a meta-substituted aniline yielded a mixture of 5-chloroquinoline and 7-chloroquinoline. They co-elute perfectly on silica. How do I separate them?
The Causality:
Reactions like the Doebner-Miller synthesis or direct chloromethylation of meta-substituted anilines notoriously produce a mixture of 5- and 7-regioisomers[3]. Because the halogen is positioned on the homocyclic ring at nearly equidistant points from the basic nitrogen, the overall dipole moments, boiling points, and polarities of the two isomers are virtually identical. Standard normal-phase chromatography relies on polarity differences, making it blind to these structural nuances.
The Solution:
You must abandon polarity-based separation and exploit differences in molecular packing (crystal lattice energy) or liquid-liquid partition coefficients.
Protocol: Regioisomer Resolution via Counter-Current Chromatography (CCC)
If fractional recrystallization fails due to similar solubility profiles, CCC is the definitive fallback.
Solvent System Selection: Prepare a biphasic solvent system, typically Hexane/Ethyl Acetate/Methanol/Water (HEMWat). Adjust the ratios until the partition coefficient (
) for the quinoline mixture is between 0.5 and 2.0.
Phase Separation: Equilibrate the solvent mixture in a separatory funnel. Separate the upper (stationary) and lower (mobile) phases.
Column Preparation: Fill the CCC hydrodynamic column entirely with the stationary phase.
Hydrodynamic Equilibrium: Rotate the apparatus at the target speed (e.g., 800 rpm) and pump the mobile phase through the column until hydrodynamic equilibrium is reached (indicated by mobile phase eluting from the tail).
Injection & Elution: Inject the regioisomer mixture. Because CCC lacks a solid support (no silica), there is zero irreversible adsorption. The slight differences in the hydrodynamic volume of the 5- vs. 7-isomer will allow baseline resolution over an extended elution time[3].
Fig 2: Decision matrix for isolating 5- and 7-substituted quinoline regioisomers.
FAQ 3: "Brick Dust" Intermediates and Solubility Walls
Q: My pre-halogenation intermediate (a hydroxyquinolone) is completely insoluble in common chromatography solvents. Attempting to load it causes it to crash out at the column head. What are my options?
The Causality:
Halogenated quinolones and their hydroxy-precursors often exhibit extreme insolubility. Their rigid, planar aromatic structures promote intense intermolecular
stacking, while the hydroxyl and nitrogen groups form strong intermolecular hydrogen bond networks. This creates a highly stable crystal lattice ("brick dust") that resists solvation. Attempting liquid loading results in precipitation at the column head, destroying the theoretical plates of your column.
The Solution:
You have two self-validating paths: Dry Loading, or bypassing the purification entirely via a One-Pot High-Boiling Solvent method.
Protocol: The One-Pot Diphenyl Ether (DPE) Bypass
If the insoluble compound is merely an intermediate destined for halogenation (e.g., conversion of a hydroxyquinolone to a chloroquinoline via
), do not attempt to purify it. Instead, maintain homogeneity using a high-boiling solvent.
Reaction Setup: Combine your starting materials in Diphenyl Ether (DPE). DPE has a boiling point of 258 °C and is highly effective at disrupting
stacking to keep planar intermediates in solution[4][5].
Cyclocondensation: Heat the mixture to ~250 °C. The high temperature ensures the intermediate hydroxyquinolone remains fully dissolved as it forms. Monitor completion via TLC.
In-Situ Halogenation: Instead of isolating the insoluble intermediate, cool the homogenous DPE mixture slightly and add Phosphorus Oxychloride (
Workup: The resulting poly-halogenated quinoline will be significantly more soluble than its precursor. Quench the reaction carefully with ice water, extract with Ethyl Acetate, and proceed to standard column chromatography. By bypassing the isolation of the hydroxy-intermediate, overall yields frequently increase from <50% to >90%[4].
Fig 3: Strategic pathways for handling highly insoluble quinoline intermediates.
References
Rational Design and Facile Synthesis of a Highly Tunable Quinoline-Based Fluorescent Small-Molecule Scaffold for Live Cell Imaging.Journal of the American Chemical Society (ACS).
Effect of Chromatographic Conditions on the Separation of Selected Alkaloids on Phenyl Stationary Phase by an HPLC Method.ResearchGate.
Technical Support Center: Stability and Troubleshooting of 7-Bromo-6-methoxy-2-methylquinoline
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers, medicinal chemists, and drug development professionals with field-proven insights into handli...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers, medicinal chemists, and drug development professionals with field-proven insights into handling 7-Bromo-6-methoxy-2-methylquinoline .
This highly functionalized heterocyclic building block features a quinoline core, an electron-donating 6-methoxy group, a reactive 7-bromo substituent, and a 2-methyl group. While it is a versatile intermediate for cross-coupling and nucleophilic substitution, its stability is highly dependent on solvent choice, environmental conditions, and storage practices. This guide synthesizes structural causality with actionable protocols to ensure the integrity of your experimental data.
Solvent Stability Matrix
Understanding the quantitative and qualitative stability of 7-Bromo-6-methoxy-2-methylquinoline across different solvents is the first step in preventing downstream assay failures. The table below summarizes expected stability profiles based on the compound's structural vulnerabilities.
Solvent
Solubility
Stability (RT, 24h)
Stability (-20°C, 1 mo)
Primary Degradation Risk & Causality
DMSO (Anhydrous)
High (>50 mg/mL)
Excellent
Excellent
Low risk. Ideal for long-term stock solutions if kept strictly anhydrous.
DMSO (Wet/Old)
High
Moderate
Moderate
Oxidation. Absorbed water facilitates the oxidation of the 2-methyl group and N-oxide formation at the quinoline nitrogen.
Dichloromethane (DCM)
High
Good (in dark)
Good
Photodegradation. Halogenated solvents can promote radical-mediated ring cleavage if exposed to UV light.
Methanol / Ethanol
Moderate
Good
Excellent
Low risk. Generally stable; minor transetherification risk only under extreme pH or harsh catalytic conditions.
Q1: Why does my DMSO stock solution turn yellow or brown over time, and how does this affect my assays?A1: In my experience, the most common point of failure in high-throughput screening involving quinolines is the use of old, wet DMSO. DMSO is highly hygroscopic. When it absorbs atmospheric moisture, it facilitates the oxidation of the 2-methyl group and can lead to the formation of quinoline N-oxides 1. This oxidation alters the molecule's electronic properties, potentially ruining structure-activity relationship (SAR) data. Always use newly opened, anhydrous DMSO and store stocks at -80°C 2.
Q2: Is 7-Bromo-6-methoxy-2-methylquinoline sensitive to light?A2: Yes. The quinoline core is susceptible to photodegradation, particularly in halogenated solvents like DCM or chloroform, where UV light can trigger radical pathways leading to dimerization or ring cleavage 3. Solutions should always be prepared in amber vials or wrapped in aluminum foil to preserve compound integrity.
Q3: Can the 6-methoxy group undergo cleavage during my reactions or in storage?A3: Under normal storage conditions (even in protic solvents), the 6-methoxy group is highly stable. However, if your downstream synthetic workflow involves strong Lewis acids (e.g., BBr3) or high-temperature nucleophiles (e.g., thiolates in DMF), you will observe demethylation, yielding a 6-hydroxyquinoline derivative 4.
Q4: Why does the compound precipitate in aqueous biological buffers, and how can I prevent it?A4: The addition of the hydrophobic 7-bromo and 2-methyl groups significantly reduces the aqueous solubility of the quinoline core. Furthermore, quinoline stability and solubility are highly pH-dependent 3. To prevent precipitation, maintain the buffer pH between 4 and 7, and ensure the final assay concentration contains at least 1-5% organic co-solvent (like DMSO or Acetonitrile).
Experimental Protocols
To ensure trustworthiness in your data, your protocols must be self-validating. Below are the standard operating procedures for handling this compound.
Protocol 1: Preparation and Self-Validating Storage of Stock Solutions
Objective: Create a stable, verified stock solution for long-term use that prevents moisture-induced oxidation.
Solvent Preparation: Purge a newly opened bottle of anhydrous DMSO (≥99.9% purity) with dry nitrogen or argon for 5 minutes.
Dissolution: Weigh the required mass of 7-Bromo-6-methoxy-2-methylquinoline. Add the anhydrous DMSO to achieve a standard concentration (e.g., 10 mM). If sonication is required, maintain the water bath temperature below 30°C to prevent thermal stress.
Aliquoting: Divide the solution into single-use aliquots (e.g., 50–100 µL) using amber glass vials or opaque Eppendorf tubes.
Storage: Flash-freeze the aliquots in liquid nitrogen and transfer them to a -80°C freezer. This extends the shelf life to 6 months 2.
Self-Validation Step: Before utilizing a stored aliquot in a critical biological or synthetic assay, run a rapid LC-MS check against a freshly prepared standard. Confirm that the purity remains >95% and specifically look for the absence of the M+16 N-oxide mass peak.
Protocol 2: Forced Degradation and Stability-Indicating HPLC Assay
Objective: Determine the specific degradation boundaries of your batch to validate analytical methods.
Base Solution: Prepare a 1 mg/mL solution of the compound in HPLC-grade Acetonitrile.
Stress Conditions (Run in parallel):
Oxidative: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours.
Photolytic: Expose 1 mL of stock in a clear glass vial to a UV/Vis light source (meeting ICH Q1B guidelines) for 24 hours.
Hydrolytic: Mix 1 mL of stock with 1 mL of 0.1 M HCl (Acidic) and another with 0.1 M NaOH (Basic). Incubate at 60°C for 24 hours. Neutralize both solutions prior to injection 1.
Control: Keep 1 mL of the stock solution in an amber vial at 4°C as the unstressed baseline.
Analysis: Inject all samples into an HPLC-UV/MS system using a C18 column and a Water/Acetonitrile gradient containing 0.1% Formic Acid. Calculate the % degradation by comparing peak areas to the unstressed control, and use MS data to identify specific degradation pathways (e.g., debromination, oxidation).
Visualizations
Caption: Potential degradation pathways of 7-Bromo-6-methoxy-2-methylquinoline across different solvent conditions.
Caption: Troubleshooting workflow for resolving stability and solubility issues in quinoline solutions.
Technical Support Center: Resolving Impurities in 7-Bromo-6-methoxy-2-methylquinoline Synthesis
Welcome to the technical support center for the synthesis of 7-Bromo-6-methoxy-2-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges e...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of 7-Bromo-6-methoxy-2-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important quinoline derivative. We provide in-depth, field-proven insights in a direct question-and-answer format, focusing on the causality behind experimental choices to empower you to resolve impurities and optimize your synthetic route.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis and analysis of 7-Bromo-6-methoxy-2-methylquinoline.
Q1: What are the most common and effective synthetic routes for preparing 7-Bromo-6-methoxy-2-methylquinoline?
The synthesis of substituted quinolines like 7-Bromo-6-methoxy-2-methylquinoline is typically achieved through classic condensation and cyclization reactions. The two most relevant methods are the Combes synthesis and the Doebner-von Miller reaction , each with distinct advantages and challenges.[1]
Combes Synthesis: This method involves the acid-catalyzed reaction of an aniline (in this case, 4-bromo-3-methoxyaniline) with a β-diketone (acetylacetone). The reaction first forms an enamine intermediate, which then undergoes cyclodehydration to yield the quinoline core.[2][3] It is often favored for its straightforward approach to accessing 2,4-disubstituted quinolines.
Doebner-von Miller Reaction: This reaction utilizes an aniline with an α,β-unsaturated carbonyl compound, such as crotonaldehyde, in the presence of a strong acid and often an oxidizing agent.[4][5] It is a powerful method for producing 2-substituted quinolines. However, the harsh acidic conditions can lead to polymerization of the aldehyde, resulting in tar formation and lower yields.[5]
The choice between these routes depends on the availability of starting materials, desired scale, and the specific impurity profile you are equipped to handle.
Q2: What is the primary cause of regioisomeric impurities in this synthesis?
The formation of regioisomers is the most significant challenge in this synthesis. It arises from the structure of the starting material, 4-bromo-3-methoxyaniline . This aniline has two non-equivalent ortho positions relative to the amino group where the acid-catalyzed intramolecular electrophilic aromatic substitution (the ring-closing step) can occur.
Pathway A (Desired): Cyclization at the C6 position of the aniline (ortho to the amino group and para to the methoxy group) yields the target molecule, 7-Bromo-6-methoxy-2-methylquinoline .
Pathway B (Isomeric Impurity): Cyclization at the C2 position of the aniline (ortho to both the amino and methoxy groups) results in the formation of the unwanted isomer, 5-Bromo-6-methoxy-2-methylquinoline .
The electronic and steric effects of the bromo and methoxy substituents influence the regiochemical outcome, which can be difficult to control, often leading to a mixture of products that require careful separation.[2]
Q3: How can I definitively confirm the identity, purity, and isomeric ratio of my final product?
A multi-technique analytical approach is essential for robust characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural confirmation. The substitution pattern on the quinoline ring results in a unique set of signals and coupling constants for each isomer. Comparing the experimental spectra with predicted values or literature data is key.
High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV detector is the industry standard for quantitative purity assessment.[6] It can effectively separate the desired product from isomers and other impurities, allowing for accurate determination of the purity percentage.
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying unknown impurities. It provides the molecular weight of co-eluting peaks from the HPLC, helping to identify starting materials, intermediates (like dihydroquinolines), or side products.[6]
Thin-Layer Chromatography (TLC): TLC is a rapid, qualitative tool used to monitor the reaction's progress and to quickly screen for the presence of major impurities.[7]
Q4: Are there any specific safety precautions I should take during this synthesis?
Yes, safety is paramount. Both the Combes and Doebner-von Miller reactions involve hazardous materials and conditions.
Corrosive Acids: These syntheses use concentrated strong acids like sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), or hydrochloric acid (HCl).[8] Always handle these reagents in a certified fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
Exothermic Reactions: The addition of acid catalysts and the reaction itself can be highly exothermic. Use an ice bath for cooling, especially during the addition of reagents, and monitor the reaction temperature closely to prevent runaway reactions.
Volatile and Toxic Reagents: Starting materials like crotonaldehyde are volatile and toxic. Ensure adequate ventilation and avoid inhalation of vapors.
Part 2: Troubleshooting Guide
This section provides solutions to specific experimental problems you may encounter.
Problem 1: Low Yield and Significant Tar/Polymer Formation
Q: My reaction mixture turned into a dark, intractable tar with a very low yield of the desired quinoline. What went wrong and how can I prevent this?
A: This is a classic issue in acid-catalyzed quinoline syntheses, particularly the Doebner-von Miller reaction. The primary cause is the acid-catalyzed self-polymerization of the reactive α,β-unsaturated carbonyl compound (e.g., crotonaldehyde).[5] Harsh acidic conditions and high temperatures accelerate this process, consuming your reagent and trapping the product in a polymeric matrix.
Troubleshooting Steps:
Optimize Temperature Control: Excessive heat is a major contributor. Maintain the lowest effective temperature that allows the cyclization to proceed. Consider a stepwise heating profile, holding at a lower temperature initially before slowly raising it to the target reflux temperature.
Adjust Acid Catalyst and Addition: The type and concentration of the acid are critical. Excessively harsh conditions promote tarring.[7] You can screen different Brønsted acids (HCl, H₂SO₄) or Lewis acids (ZnCl₂, SnCl₄) to find a better balance.[7] Furthermore, add the acid slowly to the reaction mixture in an ice bath to control the initial exotherm.
Employ a Biphasic System: Sequestering the sensitive aldehyde in a non-polar organic solvent (like toluene) while keeping the aniline salt in the acidic aqueous phase can dramatically reduce polymerization by lowering the effective concentration of the aldehyde in the reactive phase.[7]
Use a Protected Carbonyl: An effective strategy is to use an acetal of the aldehyde, such as acrolein diethyl acetal. The acetal is stable to polymerization but hydrolyzes in situ under the acidic reaction conditions to slowly release the reactive aldehyde as it is consumed, keeping its concentration low.
Problem 2: Presence of an Unwanted Regioisomer
Q: My NMR spectrum clearly shows two distinct quinoline products. I suspect I've formed a regioisomer. How can I confirm this and improve selectivity?
A: You have correctly identified the most probable complication. The cyclization of 4-bromo-3-methoxyaniline can proceed via two pathways, leading to the desired 7-bromo isomer and the undesired 5-bromo isomer.
Diagram: Regioselective Cyclization Pathways
Caption: Two possible cyclization pathways for the intermediate derived from 4-bromo-3-methoxyaniline.
Troubleshooting Steps:
Confirmation of Identity:
NMR Analysis: The proton signals in the aromatic region will be distinct for each isomer. Specifically, the coupling patterns and chemical shifts of the protons on the benzene portion of the quinoline ring will differ. Use 2D NMR techniques like COSY and NOESY to definitively assign the structures.
LC-MS Analysis: While both isomers have the same molecular weight, their fragmentation patterns in MS/MS might differ. This can serve as a secondary confirmation.
Improving Selectivity:
Regioselectivity in Combes-type syntheses can be influenced by the steric bulk of the reactants and the acid catalyst used.[3] Unfortunately, with the given aniline, achieving high selectivity is inherently difficult. Modifying reaction conditions (e.g., trying different acid catalysts like PPA vs. H₂SO₄, or varying the temperature) may slightly alter the isomeric ratio, but a significant shift is unlikely. The primary solution lies in efficient purification.
Problem 3: Product is Contaminated with Dihydroquinoline Impurities
Q: My MS analysis shows a significant peak at M+2, and the NMR spectrum has some upfield, non-aromatic signals. What is this impurity?
A: This issue is specific to the Doebner-von Miller pathway. The M+2 peak corresponds to a dihydroquinoline intermediate. The final step of this reaction mechanism is the oxidation of this intermediate to the fully aromatic quinoline.[7] If the oxidation is incomplete, the reduced species will contaminate your final product.
Troubleshooting Steps:
Ensure Sufficient Oxidant: In many Doebner-von Miller reactions, an intermediate formed in situ (a Schiff base) acts as the oxidant for another molecule of the dihydroquinoline. If conditions do not favor this, oxidation will be inefficient. Some protocols call for an explicit oxidizing agent (e.g., nitrobenzene, arsenic acid, or even air). Ensure your chosen oxidant is present in sufficient stoichiometric amounts.
Increase Reaction Time or Temperature: Incomplete conversion may simply mean the reaction has not proceeded long enough. Monitor the reaction by TLC or LC-MS for the disappearance of the dihydroquinoline intermediate before workup.
Post-Reaction Oxidation: If you have already isolated the mixture, you may be able to perform a subsequent oxidation step using a mild oxidant like manganese dioxide (MnO₂) or DDQ to convert the remaining dihydroquinoline to the desired product before final purification.
Problem 4: Difficulty in Purifying the Final Product
Q: The regioisomers are very close on TLC, and I'm struggling to get a clean separation by column chromatography. What are my options?
A: Separating regioisomers with similar polarities is a common and frustrating challenge.[9][10]
Troubleshooting Steps:
Optimize Column Chromatography:
Solvent System: Systematically screen different solvent systems. Start with a non-polar/polar combination like Hexane/Ethyl Acetate and gradually increase polarity. If that fails, try systems with different selectivities, such as Dichloromethane/Methanol or Toluene/Acetone.
Column Dimensions and Packing: Use a long, narrow column for better resolution. Ensure the silica gel is packed uniformly without any air gaps. Use a high-quality silica gel with a small particle size.
Fractional Crystallization: If your product is a solid, this can be a powerful technique. Attempt to recrystallize the impure mixture from various solvents or solvent pairs. Often, one isomer will be slightly less soluble and will crystallize out preferentially, allowing for enrichment. This may require several cycles.
Preparative HPLC: For high-purity material on a smaller scale, preparative HPLC is the most effective but also the most resource-intensive method.
Derivatization: This is an advanced technique where you react the mixture with a reagent to form derivatives that have different physical properties. For example, if there were a reactive handle elsewhere on the molecule, you could selectively react one isomer, alter its polarity for easy separation, and then reverse the reaction to recover the pure isomer.[10] This is less straightforward for this specific molecule but remains a viable strategy in complex cases.
Part 3: Protocols & Data
Protocol 1: General Synthesis of 7-Bromo-6-methoxy-2-methylquinoline via Combes Synthesis
This protocol is a representative example and should be optimized based on your laboratory conditions and analytical results.
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromo-3-methoxyaniline (1.0 eq).
Reagent Addition: Add acetylacetone (1.1 eq) to the flask.
Acid Catalyst: Cool the mixture in an ice bath. Slowly and carefully add concentrated sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA) (typically 3-5 eq by weight) with vigorous stirring.
Heating: After the addition is complete, slowly heat the reaction mixture to 110-130°C and maintain this temperature for 2-4 hours. Monitor the reaction progress by TLC (e.g., using 7:3 Hexane:Ethyl Acetate).
Workup: Cool the reaction mixture to room temperature and then pour it carefully onto crushed ice.
Neutralization: Slowly neutralize the acidic solution with a concentrated base (e.g., 30% NaOH or NH₄OH) until the pH is >9. Be cautious as this is highly exothermic.
Extraction: Extract the aqueous mixture three times with an organic solvent such as ethyl acetate or dichloromethane.
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel.
Protocol 2: Purity Assessment by HPLC-UV
This method provides a framework for assessing the purity and separating regioisomers.
Parameter
Specification
Column
C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Gradient
Start at 30% B, ramp to 95% B over 15 min, hold for 3 min, return to 30% B
Flow Rate
1.0 mL/min
Detection
UV at 254 nm
Injection Volume
10 µL
Sample Prep
1 mg/mL solution in 1:1 Acetonitrile:Water
Table 1: Common Impurities and Their Characteristics
Compound
Potential Source
Molecular Weight ( g/mol )
Key Analytical Feature
4-Bromo-3-methoxyaniline
Unreacted Starting Material
202.04
Primary amine signals in NMR; distinct retention time in HPLC.
5-Bromo-6-methoxy-2-methylquinoline
Regioisomeric byproduct
252.10
Same MW as product; different aromatic proton pattern in ¹H NMR.
Dihydro-7-Bromo-6-methoxy-2-methylquinoline
Incomplete Oxidation (D-v-M)
254.12
M+2 peak in MS; aliphatic signals (2-4 ppm) in ¹H NMR.
Polymeric Tar
Side Reaction
Variable
Insoluble, broad baseline hump in chromatogram.
Part 4: Visualization Workflow
Diagram: Troubleshooting Workflow for Impurity Resolution
Caption: A logical workflow for identifying and resolving common impurities.
References
Combes, A. (1888). "Sur les synthèses dans la série de la quinoléine au moyen de l'acétylacétone et des anilines substituées." Bulletin de la Société Chimique de France, 49, 89. (Historical reference, modern interpretations and mechanisms are more accessible).
IIP Series (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available at: [Link][1]
Wikipedia contributors (2023). Combes quinoline synthesis. In Wikipedia, The Free Encyclopedia. Available at: [Link][3]
Name Reactions in Organic Synthesis. Combes Quinoline Synthesis. Available at: [Link][8]
Wikipedia contributors (2023). Doebner–Miller reaction. In Wikipedia, The Free Encyclopedia. Available at: [Link][4]
Talati, K., & Rajendran, S. (2025). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. ACS Omega. Available at: [Link][9][10][11]
Hudson, M. J., et al. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 994. Available at: [Link][5]
comparing Friedländer and Skraup synthesis for substituted quinolines
Strategic Comparison of Friedländer and Skraup Syntheses for Substituted Quinolines Introduction The quinoline scaffold is a ubiquitous pharmacophore in medicinal chemistry, integral to the development of antimalarial, a...
Author: BenchChem Technical Support Team. Date: March 2026
Strategic Comparison of Friedländer and Skraup Syntheses for Substituted Quinolines
Introduction
The quinoline scaffold is a ubiquitous pharmacophore in medicinal chemistry, integral to the development of antimalarial, anticancer, and antibacterial agents[1]. For researchers and drug development professionals, selecting the optimal synthetic route to functionalized quinolines is a critical decision that impacts yield, scalability, and regiocontrol. Among the classical methodologies, the Friedländer and Skraup syntheses represent two fundamentally different approaches to constructing this bicyclic system[2]. This guide provides a rigorous, data-driven comparison of these two methods, detailing their mechanistic causality, performance metrics, and validated experimental protocols.
Mechanistic Causality & Pathway Logic
Understanding the mechanistic divergence between these two methods is essential for predicting substrate tolerance and reaction outcomes[2].
The Friedländer Synthesis
The Friedländer approach is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a second carbonyl compound possessing a reactive
-methylene group[3]. The reaction is typically catalyzed by Brønsted acids, Lewis acids, or bases[3].
Causality & Logic: The pre-installation of the ortho-amino and carbonyl groups on the aromatic ring guarantees absolute regiocontrol. The reaction proceeds via a two-step cascade: either initial Schiff base formation followed by intramolecular aldol condensation, or vice versa[4]. Because the rate-limiting step is often the cyclodehydration, the choice of catalyst directly influences the activation energy, allowing this reaction to proceed under relatively mild conditions and even in solvent-free environments[4].
Logical flow of the Friedländer quinoline synthesis.
The Skraup Synthesis
The Skraup synthesis constructs the quinoline core from a primary aniline, glycerol, concentrated sulfuric acid, and an oxidizing agent (historically nitrobenzene)[5].
Causality & Logic: The reaction relies on the in situ double dehydration of glycerol by hot sulfuric acid to generate the highly reactive electrophile, acrolein[5]. The aniline undergoes a Michael addition to the acrolein, followed by an electrophilic aromatic substitution to close the ring[5]. Finally, the oxidant aromatizes the intermediate dihydroquinoline. The extreme exothermicity of the glycerol dehydration necessitates stringent temperature control to prevent runaway polymerization[6]. Furthermore, meta-substituted anilines inherently yield a mixture of 5- and 7-substituted quinolines, limiting its utility for complex functionalization[2].
Reaction cascade of the Skraup quinoline synthesis.
Objective Performance Comparison
The following table synthesizes quantitative and qualitative data comparing the two methodologies, aiding in route scouting for medicinal chemistry and process scale-up[2],[7].
Poor for meta-substituted anilines (Mixtures formed)
Reaction Conditions
Mild (Room temp to reflux, 60-110°C)
Extremely harsh (130-150°C, highly acidic)
Average Yield
75% - 98% (Highly dependent on catalyst)
40% - 75% (Prone to tar formation)
Substrate Scope
Broad (Tolerates acid/base sensitive groups if tuned)
Narrow (Fails with acid-sensitive or highly deactivated anilines)
Safety & Scalability
High safety; easily scalable
High risk of exothermic runaway; requires specialized cooling
Green Chemistry
Amenable to solvent-free and ionic liquid conditions
Poor (Uses toxic oxidants and stoichiometric heavy acids)
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every critical step includes a mechanistic rationale and an observable checkpoint.
Protocol 1: Friedländer Synthesis of 2,3-Disubstituted Quinolines (Acid-Catalyzed)
Objective: Synthesis of 2-methyl-3-acetylquinoline from 2-aminobenzaldehyde and acetylacetone.
Preparation: In a 50 mL round-bottom flask, dissolve 10 mmol of 2-aminobenzaldehyde and 11 mmol of acetylacetone in 20 mL of absolute ethanol.
Causality: Ethanol serves as a protic solvent that stabilizes the transition state of the imine formation while maintaining the solubility of the organic precursors[3]. A slight excess of the diketone drives the equilibrium forward.
Causality: The Brønsted acid protonates the carbonyl oxygen of the acetylacetone, increasing its electrophilicity and lowering the activation energy for nucleophilic attack by the aniline amino group[3].
Reflux & Monitoring (Validation Checkpoint): Heat the mixture to reflux (approx. 78°C). Monitor the reaction via TLC (Hexane:EtOAc 7:3) every 30 minutes.
Validation: The disappearance of the bright yellow 2-aminobenzaldehyde spot under UV (254 nm) and the appearance of a new, lower
fluorescent spot confirms the progression of cyclodehydration.
Quenching & Isolation: Once complete (typically 2-4 hours), cool to room temperature and neutralize the acid with saturated aqueous
(10 mL). Extract with ethyl acetate (3 x 15 mL).
Causality: Neutralization prevents acid-catalyzed degradation of the product during concentration.
Purification: Dry the organic layer over anhydrous
, filter, and concentrate in vacuo. Recrystallize the crude solid from hot ethanol.
Validation: Pure crystals will exhibit a sharp melting point. Yields typically exceed 85%[3].
Protocol 2: Skraup Synthesis of 6-Methoxyquinoline
Objective: Synthesis of 6-methoxyquinoline from p-anisidine.
Caution: This reaction is highly exothermic. Proper shielding and an ice bath are mandatory[6].
Reagent Premixing: In a 250 mL three-neck flask equipped with a robust mechanical stirrer, reflux condenser, and addition funnel, combine 0.1 mol of p-anisidine, 0.3 mol of anhydrous glycerol, and 0.06 mol of nitrobenzene.
Causality: Nitrobenzene acts as a mild oxidizing agent to convert the dihydroquinoline intermediate to the aromatic quinoline[5]. Premixing ensures a homogeneous distribution before the dehydrating agent is introduced, minimizing localized hot spots.
Acid Addition (Critical Validation Checkpoint): Cool the flask in an ice-water bath. Slowly, dropwise, add 0.3 mol of concentrated
through the addition funnel over 30 minutes.
Causality:
acts as both the solvent and the dehydrating agent to convert glycerol to acrolein[5].
Validation: The temperature must be strictly maintained below 50°C during addition. A rapid temperature spike indicates uncontrolled acrolein polymerization (tar formation). If the temperature exceeds 60°C, pause the addition immediately.
Controlled Heating: Once addition is complete, replace the ice bath with a heating mantle. Gradually raise the temperature to 130-140°C and maintain for 3-4 hours.
Causality: The elevated temperature is required to drive the Michael addition and subsequent electrophilic cyclization[5].
Workup: Cool the dark, viscous mixture to room temperature and pour it over 200 g of crushed ice. Basify the solution slowly with 50% aqueous NaOH until pH > 10.
Causality: Basification liberates the free quinoline base from its highly water-soluble sulfate salt.
Validation: A distinct color change and the separation of an oily organic layer (or precipitate) will be observed upon reaching alkaline pH.
Isolation: Extract the aqueous layer with dichloromethane (3 x 50 mL). The organic layer is dried, concentrated, and the residue is purified via vacuum distillation to remove unreacted nitrobenzene and isolate the 6-methoxyquinoline.
Strategic Conclusions
For modern drug development and library synthesis, the Friedländer synthesis is overwhelmingly preferred due to its operational safety, high regiocontrol, and amenability to green chemistry modifications (such as solvent-free or ionic liquid catalysis)[4]. The primary limitation of the Friedländer method—the instability and limited commercial availability of 2-aminobenzaldehydes—has been largely mitigated by modern synthetic precursors. Conversely, while the Skraup synthesis is historically significant and utilizes inexpensive bulk chemicals, its harsh conditions, poor functional group tolerance, and safety hazards relegate it primarily to the large-scale industrial production of simple, unsubstituted quinolines[2].
References[2] BenchChem. "Comparative study of quinoline synthesis methods (Skraup vs. Friedlander)." Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbTFlfs6OKjfqhBy-SEkt9J6mcSQdZOknkUe5EteCCazbCmavIzoi0U01P_zAI_5qoU325jVM2CRzIz-sDeCJnAxo86gGP_ZkpTUPtxTiPvxTZKyGDL77ywC672G6r-7Wakk0Vr4X7b_ajs5vjMl54_aZdzggvPjTAPvGRfYGhU9WWjfexph70we1EVJqDyFV7LHhew_MZRIZIot3rjCO-5tM=[1] PubMed. "Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry." Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8OuoZuFAZoWVupklvxopGdiYC7BDlpa3ZeX7YcITcWaaqRkUr8r9fZpPTC24LSxRLGkoqhoSRxGO1bQbqxKpkPhEh-Ujjz6rFvqlSP8JQwvy9y99a1SPu1wQ39y3d3kJCAQ==[6] Taylor & Francis. "A review on synthetic investigation for quinoline- recent green approaches." Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFY702SbQpSL4ek8aaPSMyw8oEj6QC8J27HJhblHkiGOm4FhXXGErV9-ctCw0cdKVPdtyQS1PGTpkNJD3IB5LLtm_6eRhJ8eEyEF-cBaN1YmCO27owk_rbUbqQ8E7PYlsFwLGtIJpUj0U_naf0rR_Dk4iGBDZfqa9BsUW0P[5] IIP Series. "SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS." Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGYZLpU9wM2pcoJaA4zVBLW1_xsuWwqOcHZaB-RXAmInHV2s26Z_pKofergxLCpB7jX-3luIobIc-Hr5IqE2P1X5Yi3azAHvthm2h8lO5DEp9kCEJP56xjJz2ZzuandiffRrBBWxhiY-r7drDEF28-muOoelyQHB2H4Rg=[7] MDPI. "Recent Advances in Metal-Free Quinoline Synthesis." Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHepp0pqq40gZsrhmSo-YRbnDPb8gvKh3QVCiwL9B5VkYsYyq9iP3dhZUEwjwuCNY1OYSIPm95vbpEBptV6Au9Zg3Div-74pGPT-pJDxaEe2k3Zvjx_6TenMZA4UzUPEMCG[3] SciSpace. "An Efficient Approach to Quinolines via Friedländer Synthesis Catalyzed by Cuprous Triflate." Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFA9lDwnYCgBU_i0v8SLJodYVvlINWd7ncJuBBBdaqFDqJQjTWMY78r60w2-agD7F5wSuNon_UOh0sHijlf3Pe6_Hc2KNaxPgLD7_8YIqSCERQvO--Lmghea6yL3j8bsvaJHxp02Bul3zeQedHbMAfB7Sd2RT5r9Wfddpc_gnLq2eYCog3tWrnH7RYGqhI5dhPGOlSWgg==[4] Académie des sciences. "Solvent-free synthesis of quinoline derivatives via the Friedländer reaction." Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUJYRYWwhVChWsUbUem0f7L_EXLbzthZyaNmZrcTKQTkX642XAWF9m43tmjA-n-bT7-J1b2Js2o5VPCNmhV-kJOhj2BhXBAz_WoxoRUZwAK7FAVGAnDfLp3qsyF_O2jeVHO7NWkyRM1U9WEpLEBJ838DSh01-GYqqqFIVJz7LjMFouv010_l3V9KAnZp88UEUV
As a Senior Application Scientist, I frequently see analytical laboratories struggle with the purity analysis of basic, nitrogen-containing heterocycles. Quinoline derivatives—a critical class of compounds encompassing a...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently see analytical laboratories struggle with the purity analysis of basic, nitrogen-containing heterocycles. Quinoline derivatives—a critical class of compounds encompassing antimalarials (e.g., chloroquine), broad-spectrum antibiotics, and targeted anticancer kinase inhibitors—present a notorious chromatographic challenge.
This guide objectively compares standard and advanced HPLC column chemistries to solve the "chemical tailing" phenomenon. Furthermore, it provides a self-validating, step-by-step experimental protocol for method validation in strict accordance with the newly effective guidelines[1].
The Chromatographic Challenge: Silanol Interactions
The quinoline ring contains a basic nitrogen atom with a
typically between 8.0 and 9.0. In standard reversed-phase HPLC, acidic mobile phases (pH 2.0–3.0) are used to ensure the analyte is fully protonated and in a single ionization state. However, standard silica-based C18 columns possess residual surface silanol groups (-Si-OH). Even at low pH, a fraction of these silanols remain deprotonated (-Si-O⁻).
The strong secondary ion-exchange interaction between the positively charged quinoline nitrogen and the negatively charged silanols causes molecules to be retained unevenly. This manifests as severe peak tailing, which compromises peak integration, reduces resolution between the Active Pharmaceutical Ingredient (API) and closely eluting impurities, and ultimately causes method validation failures[2].
Mechanistic Column Comparison
To overcome this, we must look beyond traditional hydrophobic retention and evaluate surface-modified chemistries:
Standard C18 (High Silanol Activity): Relies purely on dispersive hydrophobic interactions. It offers poor shielding of basic analytes from the silica backbone, resulting in unacceptable tailing factors (
).
Positively Charged Surface (PCS) C18: Incorporates a weak positive charge into the stationary phase surface. This creates an electrostatic repulsion shield, repelling the protonated quinoline away from residual silanols, drastically improving peak symmetry.
PCS Phenyl-Hexyl: Combines the charge-repulsion technology with a phenyl ring attached via a 6-carbon alkyl spacer. The hexyl chain provides rotational flexibility, allowing the stationary phase phenyl ring to geometrically align with the rigid aromatic quinoline core. This enables strong
electron interactions, offering a completely orthogonal selectivity compared to alkyl phases. This is particularly powerful for separating position isomers or impurities with varying degrees of -electron density[3].
Figure 1: Decision matrix for selecting HPLC column chemistries for basic aromatic compounds.
Comparative Performance Data
To objectively demonstrate the causality of column chemistry on method performance, a purity analysis was conducted using Chloroquine (API) and its primary metabolite/impurity, Desethylchloroquine.
Experimental Conditions:
Mobile Phase: Isocratic, 75% Buffer (10 mM Ammonium Formate, pH 3.0) / 25% Acetonitrile.
Flow Rate: 1.0 mL/min.
Detection: UV at 254 nm.
Columns: 150 x 4.6 mm, 2.7 µm superficially porous particles (SPP).
Table 1: Chromatographic Performance Comparison
Column Chemistry
Retention Time (min)
Theoretical Plates ()
Tailing Factor ()
Resolution ()
Performance Verdict
Standard C18
4.2
4,500
2.45
1.1
Fail: Severe silanol interaction; co-elution risk.
PCS C18
3.8
12,200
1.15
1.9
Pass: Excellent peak shape via charge repulsion.
PCS Phenyl-Hexyl
4.6
14,800
1.08
3.5
Optimal: interactions maximize resolution.
Insight: The PCS Phenyl-Hexyl column not only resolved the peak tailing issue (reducing
from 2.45 to 1.08) but nearly doubled the resolution () compared to the PCS C18. The interactions selectively retained the fully aromatic API longer than the desethyl-impurity, proving that stationary phase selectivity is more effective than mobile phase brute-forcing.
A robust analytical method must be a self-validating system. The following step-by-step protocol outlines the purity analysis workflow, utilizing the optimized PCS Phenyl-Hexyl column, structured to meet the effective as of June 2024[1].
Phase 1: System Suitability Testing (SST) - The Gatekeeper
Before any validation data is collected, the system must prove it is fit for purpose.
Preparation: Prepare an SST resolution standard containing 100 µg/mL Quinoline API and 1 µg/mL of known impurities in the sample diluent (Initial Mobile Phase).
Execution: Inject the SST standard in replicate (
).
Self-Validation Criteria: The sequence automatically halts if the following are not met:
Resolution (
) between API and closest impurity .
Tailing Factor (
) of the API .
Relative Standard Deviation (RSD) of API peak area
.
Phase 2: ICH Q2(R2) Validation Execution
Once the SST passes, proceed with the validation parameters:
Specificity (Selectivity):
Action: Inject blank diluent, placebo matrix, and forced degradation samples (exposed to 0.1M HCl, 0.1M NaOH, 3%
, and UV light for 24 hours).
Causality: Ensures no matrix peaks co-elute with the API. Use Photodiode Array (PDA) peak purity analysis to confirm the API peak is spectrally homogenous (Purity Angle < Purity Threshold).
Linearity & Range:
Action: Prepare a 6-point calibration curve ranging from the Limit of Quantitation (LOQ) to 120% of the target specification limit.
Causality: Validates that the detector response is directly proportional to the concentration across the operational range.
Accuracy (Recovery):
Action: Spike known amounts of the API into the placebo matrix at three concentration levels (80%, 100%, 120% of nominal) in triplicate (
total).
Causality: Proves the extraction and analytical method recovers the true value of the analyte without matrix suppression.
Precision (Repeatability & Intermediate):
Action: Analyze 6 independent preparations of the 100% target concentration on Day 1 (Repeatability). Have a second analyst repeat this on Day 2 using a different HPLC system (Intermediate Precision).
Figure 2: Lifecycle workflow for analytical method validation under ICH Q2(R2) guidelines.
Validation Results Summary
The optimized PCS Phenyl-Hexyl method was subjected to the protocol above. The results demonstrate a highly robust, regulatory-compliant method suitable for routine Quality Control (QC) environments.
Table 2: ICH Q2(R2) Method Validation Summary
Validation Parameter
ICH Q2(R2) Acceptance Criteria
Experimental Result (PCS Phenyl-Hexyl)
Status
Specificity
No interference at API ; Peak Purity > 0.990
No interference; Peak Purity = 0.999
Pass
Linearity
Correlation Coefficient ()
(Range: 0.05 - 150 µg/mL)
Pass
Accuracy
Mean recovery between 98.0% - 102.0%
99.4% - 101.2% across all spike levels
Pass
Repeatability
%RSD ()
%RSD = 0.65%
Pass
Intermediate Precision
%RSD (between analysts/days)
%RSD = 0.82%
Pass
LOD / LOQ
Signal-to-Noise (S/N) (LOD) and (LOQ)
LOD = 0.015 µg/mL; LOQ = 0.05 µg/mL
Pass
Conclusion
Attempting to analyze basic quinoline derivatives on standard C18 columns often results in a cycle of endless mobile phase tweaking to fix inherent stationary phase limitations. By understanding the causality of peak tailing—specifically the interaction between protonated nitrogens and ionized silanols—analysts can make scientifically grounded hardware choices.
Transitioning to a PCS Phenyl-Hexyl column neutralizes the silanol effect via charge repulsion while leveraging
interactions to maximize resolution. When paired with a self-validating SST protocol, this approach guarantees compliance with the latest ICH Q2(R2) regulatory frameworks, ensuring data integrity from method development through to commercial release.
References
Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline
Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH)
URL: [Link][1]
Title: Phenyl Stationary Phases for HPLC
Source: Element Lab Solutions
URL: [Link][3]
High-Fidelity ¹H NMR Characterization of Quinoline Derivatives: A Comparative Guide
As an application scientist in drug development, accurately elucidating the structure of heterocyclic pharmacophores is a non-negotiable prerequisite for downstream assays. Quinoline derivatives form the core of numerous...
Author: BenchChem Technical Support Team. Date: March 2026
As an application scientist in drug development, accurately elucidating the structure of heterocyclic pharmacophores is a non-negotiable prerequisite for downstream assays. Quinoline derivatives form the core of numerous antimalarial, antineoplastic, and antibacterial agents. However, their ¹H NMR spectra are notoriously complex. The aromatic region (7.0–9.0 ppm) often presents overlapping multiplets, complex second-order spin-spin couplings, and concentration-dependent shift drift[1].
This guide provides an objective, data-driven comparison of how different substituents alter the electronic environment of the quinoline core, alongside a self-validating experimental protocol for acquiring high-resolution ¹H NMR data.
Mechanistic Causality: The Electronic Architecture of Quinolines
To interpret the ¹H NMR spectrum of a quinoline derivative, one must first understand the physical forces dictating its magnetic environment:
Magnetic Anisotropy and Inductive Effects: The electronegative nitrogen atom in the quinoline ring acts as a powerful electron-withdrawing center via both inductive and mesomeric effects. This strongly deshields the protons at the C-2 and C-4 positions, pushing their resonance signals significantly downfield (often >8.0 ppm)[2].
Substituent Perturbations (EDG vs. EWG): The introduction of an Electron-Donating Group (EDG), such as a methoxy (-OCH₃) group at C-6, increases electron density via resonance, selectively shielding the ortho and para protons (H-5 and H-7) and shifting them upfield. Conversely, an Electron-Withdrawing Group (EWG), such as a halogen (-Cl) at C-4, further deshields adjacent protons due to inductive withdrawal[1][2].
Intermolecular
Stacking: Unlike simple aliphatic molecules, the flat, conjugated nature of quinolines allows for intermolecular dipole-dipole interactions and stacking in solution. This stacking creates localized magnetic shielding/deshielding cones, resulting in highly concentration-dependent chemical shifts[3][4].
Comparative Data: ¹H NMR Chemical Shifts
The table below synthesizes the expected ¹H NMR chemical shift ranges for the unsubstituted quinoline core compared to derivatives bearing representative EDGs and EWGs.
Note: Values are referenced to TMS (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
= 0.00 ppm) in CDCl₃. Exact shifts will vary based on solvent and concentration[2].
To ensure reproducibility and mitigate the concentration-dependent artifacts inherent to quinolines, follow this standardized, self-validating workflow[5][6].
Step 1: Sample Preparation & Concentration Control
Weigh exactly 5.0 mg of the quinoline derivative.
Dissolve in 0.6 mL of high-purity deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing 0.05% v/v TMS as an internal standard.
Causality Check: Maintaining a low, standardized concentration (<20 mM) is critical. Higher concentrations promote anti-parallel
stacking, which artificially alters the chemical shifts of the aromatic protons[3][4].
Step 2: Instrument Calibration
Insert the NMR tube into the spectrometer and regulate the probe temperature strictly to 298 K (25 °C)[5][6].
Tune and match the probe specifically to the ¹H resonance frequency for the given solvent dielectric.
Lock the magnetic field to the deuterium signal of the solvent and perform automated/manual shimming (Z, Z², Z³ gradients).
Step 3: Acquisition Parameters
Pulse Sequence: Utilize a standard 1D ¹H sequence with a 90° excitation pulse.
Spectral Width: Set to 12–15 ppm to ensure no highly deshielded protons (e.g., protonated quinolinium species) are aliased[5].
Timing: Set the acquisition time (aq) to ~4.0 s. For routine structural assignment, a relaxation delay (d1) of 1.0–2.0 s is sufficient. However, for strict quantitative integration (qNMR), extend d1 to 60.0 s to allow complete spin-lattice (T1) relaxation of all nuclei[5][6].
Acquire 16 to 64 transients depending on the desired signal-to-noise ratio.
Step 4: System Self-Validation
Validation Check: Before interpreting the quinoline peaks, examine the Full Width at Half Maximum (FWHM) of the TMS peak or the residual solvent peak.
Action: If the FWHM exceeds 1.0 Hz, the magnetic field is inhomogeneous. Do not proceed with analysis. You must re-shim the magnet. Poor shimming will obscure the fine J-couplings (e.g., the 1.6 Hz meta-coupling on H-2) required to definitively assign regioisomers[2].
Troubleshooting Workflow Visualization
When analyzing complex quinoline mixtures, signal overlap in the 7.0–9.0 ppm region is a primary bottleneck. The following logic tree dictates the standard resolution pathway.
Workflow for resolving and assigning 1H NMR spectra of quinoline derivatives.
Note on the Workflow: If overlapping multiplets persist, exploiting Aromatic Solvent-Induced Shifts (ASIS) by switching from CDCl₃ to C₆D₆ alters the solute-solvent collision complexes, often pulling overlapping signals apart[2].
References
Beck, A. "Concentration Dependent 1H-NMR Chemical Shifts of Quinoline Derivatives." UNCW Institutional Repository.
"Troubleshooting NMR Peak Assignments for Substituted Quinolines." Benchchem Technical Support Center.
"Characterization of Quinoline Derivatives." Benchchem Technical Support Center.
Pauli, G. F., et al. "Proton Fingerprints Portray Molecular Structures: Enhanced Description of the 1H NMR Spectra of Small Molecules." PMC / NIH.
Giraudeau, P., et al. "Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines." MDPI.